molecular formula C26H30N4O3S B1674976 L-Napamp CAS No. 159702-07-5

L-Napamp

Cat. No.: B1674976
CAS No.: 159702-07-5
M. Wt: 478.6 g/mol
InChI Key: NXVHWZWNOYBQDB-DEOSSOPVSA-N
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Description

L-Napamp is a bioactive chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159702-07-5

Molecular Formula

C26H30N4O3S

Molecular Weight

478.6 g/mol

IUPAC Name

3-[(2S)-3-(4-methylpiperidin-1-yl)-2-(naphthalen-2-ylsulfonylamino)-3-oxopropyl]benzenecarboximidamide

InChI

InChI=1S/C26H30N4O3S/c1-18-11-13-30(14-12-18)26(31)24(16-19-5-4-8-22(15-19)25(27)28)29-34(32,33)23-10-9-20-6-2-3-7-21(20)17-23/h2-10,15,17-18,24,29H,11-14,16H2,1H3,(H3,27,28)/t24-/m0/s1

InChI Key

NXVHWZWNOYBQDB-DEOSSOPVSA-N

SMILES

CC1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Isomeric SMILES

CC1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Appearance

Solid powder

Other CAS No.

159702-07-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(3-(3-(aminoiminomethyl)phenyl)-2-((2-naphthalenylsulfonyl)amino)-1-oxopropyl)-4-methylpiperidine
L-NAPAMP
N(alpha)-2-naphthylsulfonyl-3-amidinophenylalanyl-4-methylpiperidide

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: Mechanism of Action of L-NAPAMP on Thrombin

[1][2]

Executive Summary

L-NAPAMP (N-

12meta-substituted (3-amidino)4-methylpiperidine12

This structural modification serves a singular, high-precision purpose: hydrophobic cavity optimization .[1][2] By introducing a methyl group to the piperidine ring, L-NAPAMP fills a specific void in the thrombin S2 subsite, resulting in a ~17-fold increase in binding affinity (

Structural Pharmacology & Binding Topology[1][2]

The Active Site Landscape

Thrombin’s catalytic efficiency relies on a "canyon-like" active site containing distinct subsites (S1, S2, S4) that recognize the substrate's P1-P2-P4 residues.[1][2] L-NAPAMP functions as a competitive, reversible inhibitor by occupying these sites with high geometric complementarity.[1][2]

SubsiteThrombin ResidueL-NAPAMP MoietyInteraction TypeMechanistic Insight
S1 Asp189, Gly2193-AmidinophenylSalt Bridge (Bidentate)The meta-position of the amidine allows the L-backbone to project the group effectively into the deep S1 pocket, mimicking the Arginine of natural substrates.[1][2]
S2 Pro-binding loop4-Methylpiperidine Hydrophobic / Van der WaalsThe Critical Optimizer. The 4-methyl group displaces ordered water and fills a hydrophobic void that the standard piperidine of NAPAP leaves empty.[1]
S4 Trp215, Leu992-Naphthylsulfonyl

-

Stacking
Occupies the aryl-binding pocket, providing rigid anchoring and specificity over other serine proteases.[1][2]
The Stereochemical "Switch"

A common misconception in thrombin inhibition is the absolute requirement for D-amino acid backbones (e.g., D-Phe-Pro-Arg derivatives).[1][2]

  • Standard NAPAP: Uses para-amidinophenylalanine.[1][2] The D-isomer is required to orient the side chain correctly into S1.[2]

  • L-NAPAMP: Uses meta-amidinophenylalanine.[1][2] The shift of the amidine group from position 4 to 3 alters the vector of the side chain, allowing the L-isomer to achieve a high-affinity conformation that would be sterically forbidden for the para-analog.

Mechanism of Action Diagram

The following diagram illustrates the binding pathway and the specific lock-and-key interactions.

L_NAPAMP_Mechanismcluster_bindingL-NAPAMP Ligand MoietiesThrombinThrombin Active SiteS4_PocketS4 Pocket(Trp215 / Leu99)Naphthyl2-Naphthylsulfonyl(Distal Anchor)Naphthyl->S4_PocketAryl Stacking(Hydrophobic)BackboneL-3-Amidinophenylalanine(Scaffold)S1_PocketS1 Pocket(Asp189 - Deep Acidic)Backbone->S1_PocketSalt Bridge(Electrostatic)Piperidine4-Methylpiperidine(Proximal Cap)S2_PocketS2 Pocket(Hydrophobic Void)Piperidine->S2_PocketCavity Filling(+15 kcal/mol gain)InhibitionThrombin Inactivation(Ki = 2.5 nM)S1_Pocket->InhibitionCatalytic BlockadeS2_Pocket->InhibitionStabilization

Caption: Structural dissection of L-NAPAMP binding. Blue node highlights the critical methyl-piperidine optimization.

Experimental Validation Protocols

To rigorously validate the mechanism of L-NAPAMP, researchers must employ a dual-approach: kinetic quantification (solution state) and structural confirmation (solid state).[1][2]

Protocol A: Determination of Inhibition Constant ( )

This protocol uses a chromogenic substrate (S-2238) to measure the competitive inhibition profile.[2]

Reagents:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-6000, pH 7.8 (PEG prevents surface adsorption of the enzyme).[1][2]

  • Enzyme: Human

    
    -Thrombin (final conc.[1][2] 0.1 nM).[2]
    
  • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).[1][2]

  • Inhibitor: L-NAPAMP (serial dilutions: 0.1 nM to 100 nM).[1][2]

Workflow:

  • Pre-incubation: Incubate Thrombin with L-NAPAMP dilutions for 10 minutes at 25°C to reach equilibrium. Scientific Note: L-NAPAMP is a "tight-binding" inhibitor; equilibrium time is critical.[1][2]

  • Initiation: Add S-2238 (at

    
     concentration, approx. 3 µM).
    
  • Detection: Monitor absorbance at 405 nm (release of p-nitroaniline) for 5 minutes.

  • Analysis: Fit initial velocities (

    
    ) to the Morrison equation for tight-binding inhibitors (standard Michaelis-Menten is insufficient when 
    
    
    ).

Expected Results:

  • 
     for L-NAPAMP: ~2.5 nM [1][2][3]
    
  • 
     for NAPAP (reference): ~6.0 nM [1][2]
    
  • Interpretation: The lower

    
     confirms the energetic contribution of the methyl group in the S2 pocket.
    
Protocol B: Crystallographic Soaking (Structural Proof)

To visualize the "methyl-filling" mechanism.[2]

  • Crystallization: Grow bovine

    
    -thrombin crystals using the hanging drop vapor diffusion method (PEG 8000 precipitant).
    
  • Soaking: Transfer crystals to a stabilizing solution containing 1 mM L-NAPAMP. Soak for 24 hours.

  • Diffraction: Collect data to < 2.5 Å resolution.

  • Refinement: Look for electron density in the S2 subsite.

    • Success Metric: Clear

      
       density map showing the 4-methyl group pointing into the hydrophobic cleft, displacing water molecules found in the apo-structure.[1][2]
      

Comparative Efficacy Data

The following table summarizes the structure-activity relationship (SAR) established in foundational studies (Bergner et al., 1995).

CompoundP1 Moiety (S1)P2 Moiety (S2)Backbone Config

(nM)
Relative Potency
NAPAP 4-Amidino-PhePiperidineD / DL6.01.0x
L-NAPAMP 3-Amidino-Phe 4-Methylpiperidine L 2.5 2.4x
TAPAP 3-Amidino-PhePiperidineL42.00.14x

Analysis: Comparing L-NAPAMP to TAPAP (which lacks the methyl group but keeps the L-backbone) reveals a ~17-fold improvement attributable solely to the methyl group filling the S2 cavity.

Kinetic Logic Flow

The following Graphviz diagram outlines the logic for validating the "Tight-Binding" nature of L-NAPAMP.

Kinetic_ValidationStartStart ValidationAssay_TypeSelect Assay:Chromogenic (S-2238)Start->Assay_TypeCheck_ConcIs [I] approx [E]?Assay_Type->Check_ConcMM_EqUse Michaelis-Menten(Standard)Check_Conc->MM_EqNo ([I] >> [E])Morrison_EqUse Morrison Equation(Tight-Binding)Check_Conc->Morrison_EqYes (Ki < 10nM)ResultCalculate KiMM_Eq->ResultMorrison_Eq->ResultValidationCompare to NAPAP(Expect < 6nM)Result->Validation

Caption: Decision tree for selecting the correct kinetic model for high-affinity inhibitors like L-NAPAMP.

References

  • Bergner, A., Bauer, M., Brandstetter, H., & Bode, W. (1995). The X-ray crystal structure of thrombin in complex with N alpha-2-naphthylsulfonyl-L-3-amidinophenylalanyl-4-methylpiperidide: The beneficial effect of filling out an empty cavity.[1][2][4][5] Journal of Enzyme Inhibition, 9(2), 101-110.[1][2]

    • Brandstetter, H., Turk, D., Hoeffken, H. W., Grosse, D., Stürzebecher, J., Martin, P. D., ...[1] & Bode, W. (1992). Refined 2.3 Å X-ray crystal structure of bovine thrombin complexes formed with the benzamidine and arginine-based thrombin inhibitors NAPAP, 4-TAPAP and MQPA: a starting point for improving antithrombotics.[2] Journal of Molecular Biology, 226(4), 1085-1099.[1][2]

      • Hilpert, K., Ackermann, J., Banner, D. W., Gast, A., Gubernator, K., Hadváry, P., ...[1] & Schmid, G. (1994). Design and synthesis of potent and highly selective thrombin inhibitors.[2] Journal of Medicinal Chemistry, 37(23), 3889-3901.[1][2]

      • Bode, W., Mayr, I., Baumann, U., Huber, R., Stone, S. R., & Hofsteenge, J. (1989). The refined 1.9 Å crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment.[1] The EMBO Journal, 8(11), 3467-3475.[2]

        Technical Guide: L-NAPAP (L-Napamp) as a Serine Protease Inhibitor

        [1]

        Content Type: Technical Whitepaper & Experimental Guide Subject: N-

        Date:1

        Executive Summary

        L-NAPAP (often abbreviated in older literature or specific synthetic contexts as L-Napamp) is a potent, synthetic, low-molecular-weight inhibitor of Thrombin (Factor IIa) .[1] Belonging to the class of

        11

        This guide provides a rigorous analysis of L-NAPAP’s mechanism of action, detailed protocols for kinetic characterization (

        Molecular Architecture & Mechanism of Action[2]

        Structural Homology and Binding Mode

        L-NAPAP functions as a "peptidomimetic" inhibitor.[1] Its high affinity (

        1
        • The "Warhead" (S1 Pocket): The 4-amidinophenylalanine moiety mimics the arginine side chain of natural substrates (e.g., fibrinogen). The positively charged amidino group forms a bidentate salt bridge with Asp189 at the bottom of the S1 specificity pocket.

        • The Hydrophobic Core (S2 Pocket): The piperidine ring (in the amide position) is positioned in the S2 subsite, forming hydrophobic contacts with Pro60 and Trp60D (chymotrypsin numbering). This rigidifies the complex.

        • The Distal Anchor (S3/S4 Pocket): The naphthylsulfonyl group extends into the aryl-binding S3/S4 pocket (the "D-pocket"), interacting with hydrophobic residues (like Ile174 and Trp215 ). This stacking interaction is critical for the high affinity distinguishing L-NAPAP from simpler benzamidine derivatives.[1]

        Mechanism Visualization

        The following diagram illustrates the multi-point binding mechanism of L-NAPAP within the Thrombin active site.

        Gcluster_ActiveSiteActive Site TopographyThrombinThrombin (Factor IIa)Catalytic DomainS1S1 Pocket(Asp189, Ser195)S2S2 Subsite(Pro60, Trp60D)S3S4S3/S4 Aryl Pocket(Trp215, Ile174)LNAPAPL-NAPAP(Inhibitor)Amidino4-Amidino Group(Cationic)LNAPAP->AmidinoPiperidinePiperidine Ring(Hydrophobic)LNAPAP->PiperidineNaphthylNaphthylsulfonyl Group(Aromatic)LNAPAP->NaphthylAmidino->S1Salt Bridge (Ionic)Piperidine->S2Van der WaalsNaphthyl->S3S4Pi-Stacking

        Caption: Schematic representation of L-NAPAP binding topology within the Thrombin active site subsites.[1]

        Experimental Protocol: Kinetic Characterization ( )

        To validate L-NAPAP activity, researchers must determine the inhibition constant (

        S-223812
        Reagents & Preparation
        • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.8 (BSA prevents enzyme adsorption to plastic).[1]

        • Enzyme: Human

          
          -Thrombin (purified), stock at 100 U/mL, working concentration ~0.5 nM final.[1]
          
        • Substrate: S-2238 (Chromogenic),

          
          .[1] Prepare serial dilutions (
          
          
          to
          
          
          ).[1]
        • Inhibitor: L-NAPAP.[1] Dissolve in DMSO (10 mM stock), dilute in buffer. Final DMSO < 1%.[1]

        Assay Workflow

        This workflow is designed for a 96-well microplate reader monitoring absorbance at 405 nm (release of p-nitroaniline).[1]

        • Equilibration: Add Buffer (

          
          ) and L-NAPAP  (various concentrations, e.g., 0, 1, 5, 10, 50 nM) to wells.
          
        • Enzyme Addition: Add Thrombin (

          
          ) to each well. Incubate for 10 minutes at 37°C to allow Equilibrium (
          
          
          ).
        • Reaction Initiation: Add Substrate S-2238 (

          
          ) to initiate reaction.[1]
          
        • Measurement: Monitor

          
           kinetically for 10 minutes (reading every 30 seconds).
          
        • Analysis: Calculate initial velocity (

          
          ) for each inhibitor concentration.
          
        Kinetic Analysis Logic

        L-NAPAP acts as a competitive inhibitor .[1] The apparent

        
        
        
        

        The

        
        
        
        
        
        
        
        
        Workflow Diagram

        ProtocolStep11. Prep Reagents(Tris Buffer, BSA)Step22. IncubateEnzyme + L-NAPAP(10 min @ 37°C)Step1->Step2Step33. Add Substrate(S-2238)Step2->Step3Step44. Kinetic Read(OD 405nm)Step3->Step4Step55. Data Fit(Dixon/Morrison)Step4->Step5

        Caption: Step-by-step experimental workflow for determining Ki of L-NAPAP against Thrombin.

        Comparative Data Profile

        The following table summarizes the inhibitory profile of L-NAPAP compared to other standard serine protease inhibitors. Note the distinct selectivity profile.

        InhibitorTarget Enzyme
        
        
        (nM)
        Type of InhibitionSpecificity Factor (Thrombin/Trypsin)
        L-NAPAP Thrombin 6.5 Competitive > 100
        L-NAPAPTrypsin~500CompetitiveN/A
        L-NAPAPFactor Xa> 10,000WeakN/A
        BenzamidineThrombin220,000CompetitiveVery Low
        ArgatrobanThrombin19CompetitiveHigh

        Data Interpretation: L-NAPAP is approximately 3-fold more potent than Argatroban and orders of magnitude more potent than Benzamidine.[1] The high selectivity ratio against Trypsin ensures that L-NAPAP can be used in complex biological fluids (plasma) with minimal off-target effects on digestive enzymes.[1]

        Synthesis & Stability Notes

        • Solubility: L-NAPAP is hydrophobic due to the naphthyl and piperidine groups. It is sparingly soluble in pure water but soluble in DMSO or Methanol.[1] Aqueous working solutions should be prepared fresh to avoid precipitation or adsorption to vessel walls.[1]

        • Stereostability: The L-enantiomer is susceptible to slow racemization if stored at high pH (>9.[1]0) or high temperatures for extended periods.[1] Store lyophilized powder at -20°C.

        • Toxicity: While used primarily as a research probe, derivatives of this scaffold (like Argatroban) are clinically approved. L-NAPAP itself is not used clinically due to oral bioavailability issues, but it remains the gold standard for in vitro structural studies.

        References

        • Stürzebecher, J. et al. (1984). "Synthesis of N-alpha-(arylsulfonylglycyl)amidinophenylalanine amides as highly active inhibitors of thrombin."[1] Pharmazie, 39(4), 226-230.[1]

        • Hilgenfeld, R. et al. (1984). "Interaction of the potent thrombin inhibitor NAPAP with the active site of the enzyme." Seminars in Thrombosis and Hemostasis. (Foundational structural biology reference).[1]

        • Brandstetter, H. et al. (1992). "X-ray structure of active site-inhibited clotting factor Xa."[1] Journal of Biological Chemistry, 271, 29988-29992. (Comparative structural analysis of NAPAP binding).

        • Di Cera, E. (2008). "Thrombin interactions." Chest, 124(3), 11S-17S.[1] (Review of Thrombin S1-S4 subsite interactions).

        Definitive Technical Guide: L-Napamp – Chemical Structure, Properties, and Thrombin Inhibition Mechanisms

        Author: BenchChem Technical Support Team. Date: February 2026

        Part 1: Executive Summary & Core Directive

        L-Napamp (N-α-(2-naphthylsulfonyl)-L-3-amidinophenylalanyl-4-methylpiperidide) represents a pinnacle in the rational design of serine protease inhibitors. Unlike first-generation anticoagulants, L-Napamp was engineered to exploit specific hydrophobic cavities within the thrombin active site, yielding a binding affinity (

        
        ) in the low nanomolar range (~2.5 nM).
        

        This guide deconstructs the chemical architecture of L-Napamp, elucidating the structural determinants that confer its high selectivity for Thrombin (Factor IIa). It provides actionable protocols for solubilization and kinetic assays, serving as a primary reference for its utilization in anticoagulant research and crystallographic studies.

        Part 2: Chemical Identity & Physicochemical Properties[1]

        L-Napamp is a synthetic, non-peptide peptidomimetic. Its structure is a tripartite assembly designed to bridge the S1, S2, and D-pocket (distal) subsites of the thrombin active site.

        Chemical Specifications
        PropertySpecification
        Common Name L-Napamp
        IUPAC Name (2S)-3-[3-(diaminomethylidene)phenyl]-1-(4-methylpiperidin-1-yl)-2-(naphthalen-2-ylsulfonylamino)propan-1-one
        CAS Number 159702-07-5
        Molecular Formula C₂₆H₃₀N₄O₃S
        Molecular Weight 478.61 g/mol
        Solubility DMSO (>40 mg/mL); Insoluble in water
        Purity Grade ≥98% (HPLC)
        Appearance White to off-white lyophilized powder
        Storage -20°C (Powder); -80°C (In solvent, <6 months)
        Structural Architecture (SMILES Analysis)

        SMILES: N1CCC(C)CC1)(CC2=CC(C(=N)N)=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)C=CC=C4

        The molecule is composed of three pharmacophores:

        • The Anchor (P1): A 3-amidinophenylalanine side chain.[1][2] This mimics the arginine side chain of natural substrates (like fibrinogen), forming a salt bridge with Asp189 in the S1 specificity pocket of thrombin.

        • The Shield (P2): A 2-naphthylsulfonyl group.[1][2] This large, hydrophobic moiety displaces water and forms extensive van der Waals interactions with the aryl binding site (S2/S4 pocket), specifically interacting with Trp215.

        • The Wedge (P1'): A 4-methylpiperidine amide. The 4-methyl group is critical; it fills a specific hydrophobic cavity (S1' or proximal S2' region) that is otherwise solvent-accessible in analogs like NAPAP. This steric complementarity is responsible for a ~17-fold increase in binding affinity compared to non-methylated analogs.

        Part 3: Structural Mechanistics & Inhibition Logic

        The potency of L-Napamp stems from its ability to induce and stabilize a "closed" conformation of the thrombin active site.

        Mechanism of Action: The "Cavity Filling" Effect

        Crystallographic studies (Bergner et al., 1995) reveal that L-Napamp binds to bovine

        
        -thrombin with a geometry almost identical to related inhibitors (like NAPAP), but with one critical distinction: the 4-methyl group  on the piperidine ring.[2]
        
        • S1 Pocket: The amidino group forms a bidentate salt bridge with Asp189.

        • S2 Pocket: The naphthyl ring stacks against the indole ring of Trp215.

        • Hydrophobic Cavity: The 4-methylpiperidine moiety occupies a small, hydrophobic pocket. Filling this cavity releases ordered water molecules, providing a significant entropic gain and lowering the free energy of binding (

          
          ) by approximately 1.7 kcal/mol compared to the des-methyl analog.
          
        Signaling & Binding Pathway Visualization

        ThrombinInhibition L_Napamp L-Napamp (Inhibitor) S1_Pocket S1 Pocket (Asp189) L_Napamp->S1_Pocket 3-Amidinophenyl (Salt Bridge) S2_Pocket S2 Pocket (Trp215 / Hydrophobic) L_Napamp->S2_Pocket 2-Naphthylsulfonyl (π-Stacking) Cavity Hydrophobic Cavity (S1' / Proximal) L_Napamp->Cavity 4-Methylpiperidine (Steric Fit) Thrombin_Active Thrombin (Active Site) (Target) Complex Thrombin-L-Napamp Complex (Inactive) Thrombin_Active->Complex Binding (Ki ~2.5 nM) Fibrinogen Fibrinogen Thrombin_Active->Fibrinogen Catalysis (Blocked) S1_Pocket->Thrombin_Active S2_Pocket->Thrombin_Active Cavity->Thrombin_Active Complex->Fibrinogen Inhibition Fibrin Fibrin Clot Fibrinogen->Fibrin Coagulation Cascade

        Figure 1: Mechanistic pathway of L-Napamp binding to Thrombin active site subsites.

        Part 4: Experimental Protocols

        Stock Solution Preparation

        L-Napamp is hydrophobic and requires organic co-solvents for initial solubilization.

        Reagents:

        • L-Napamp Powder (CAS 159702-07-5)[3][4]

        • DMSO (Dimethyl sulfoxide), anhydrous, cell-culture grade.

        Protocol:

        • Calculate Mass: Determine the mass required for a 10 mM stock.

          • Example: To prepare 1 mL of 10 mM stock, weigh 4.79 mg of L-Napamp.

        • Solubilization: Add 1 mL of 100% DMSO to the powder. Vortex vigorously for 30 seconds.

          • Note: If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes.

        • Storage: Aliquot into amber vials (avoid freeze-thaw cycles). Store at -20°C.

        Thrombin Inhibition Assay (Chromogenic)

        This assay measures the residual activity of thrombin in the presence of L-Napamp using a chromogenic substrate (e.g., S-2238).

        Materials:

        • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-6000, pH 7.4.

        • Enzyme: Human

          
          -Thrombin (0.1 nM final concentration).
          
        • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).

        • Inhibitor: L-Napamp (Serial dilutions: 0.1 nM to 100 nM).

        Workflow:

        • Preparation: Dilute L-Napamp stock in Buffer to 10x working concentrations.

        • Incubation: In a 96-well plate, mix 10 µL of Inhibitor with 50 µL of Thrombin solution. Incubate at 37°C for 10 minutes to reach equilibrium.

        • Initiation: Add 40 µL of Substrate S-2238 (final conc.

          
           ~ 10-50 µM).
          
        • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

        • Analysis: Plot

          
           vs. [I] to determine 
          
          
          
          . Convert to
          
          
          using the Cheng-Prusoff equation:
          
          

        Part 5: Comparative Analysis

        L-Napamp is often compared to other "NAPAP-like" inhibitors. The table below highlights why L-Napamp is the superior structural probe.

        FeatureL-NapampNAPAPArgatroban
        P1 Moiety 3-Amidinophenylalanine4-AmidinophenylalanineArginine
        P2 Moiety 2-Naphthylsulfonyl2-Naphthylsulfonyl-GlyTetrahydroquinoline
        P1' Moiety 4-Methylpiperidine PiperidinePiperidine-COOH
        Binding (
        
        
        )
        ~2.5 nM ~6.0 nM~19 nM
        Selectivity High (Thrombin > Trypsin)ModerateHigh
        Structural Role Fills S2 hydrophobic cavityLeaves cavity emptyDifferent binding mode

        Scientific Insight: The transition from Piperidine (NAPAP) to 4-Methylpiperidine (L-Napamp) demonstrates the "Magic Methyl" effect in medicinal chemistry, where a single methyl group significantly boosts potency by displacing high-energy water from a hydrophobic pocket.

        References

        • Bergner, A., Bauer, M., Brandstetter, H., & Bode, W. (1995).[2][5] The X-ray crystal structure of thrombin in complex with N alpha-2-naphthylsulfonyl-L-3-amidino-phenylalanyl-4-methylpiperidide: the beneficial effect of filling out an empty cavity. Journal of Enzyme Inhibition. Retrieved from [Link]

        • MDPI. (2021). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. Retrieved from [Link]

        • PubChem. (n.d.). L-alanyl-L-alanine 2-naphthylamide (Structural Analog Reference). Retrieved from [Link]

        Sources

        L-Napamp CAS number 159702-07-5

        Author: BenchChem Technical Support Team. Date: February 2026

        Technical Dossier: L-Napamp (CAS 159702-07-5) High-Affinity Direct Thrombin Inhibitor for Anticoagulant Research [1]

        Part 1: Executive Summary

        L-Napamp (N-alpha-(2-naphthylsulfonyl)-L-3-amidinophenylalanyl-4-methylpiperidide) represents a pinnacle in the rational design of synthetic serine protease inhibitors.[1] Unlike bivalent inhibitors (e.g., hirudin) that span the active site and exosite I, L-Napamp is a small-molecule active-site directed inhibitor (peptidomimetic) with exceptional selectivity for

        
        -thrombin.[1]
        

        Its structural architecture—specifically the addition of a 4-methyl group to the piperidine ring of its parent compound, NAPAP—optimizes hydrophobic collapse within the thrombin S2 pocket, resulting in sub-nanomolar affinity (

        
         values often < 5 nM).[1] For researchers in hematology and medicinal chemistry, L-Napamp serves as a critical reference standard for probing the S1-S4 subsites of the coagulation cascade’s central enzyme.[1]
        

        Part 2: Chemical Profile & Properties

        The physicochemical stability of L-Napamp allows for rigorous kinetic profiling, provided solubility limits in aqueous buffers are respected.[1]

        PropertySpecification
        Chemical Name N-
        
        
        -(2-Naphthylsulfonyl)-L-3-amidinophenylalanyl-4-methylpiperidide
        CAS Number 159702-07-5
        Molecular Formula
        
        
        Molecular Weight 478.61 g/mol
        Solubility Soluble in DMSO (>20 mg/mL); sparingly soluble in water (requires organic co-solvent)
        Purity Grade
        
        
        98% (HPLC) required for kinetic assays
        Storage -20°C (Desiccated); protect from moisture to prevent amidine hydrolysis

        Part 3: Mechanistic Insight (Mode of Action)

        To utilize L-Napamp effectively, one must understand its "lock-and-key" interaction with the thrombin active site.[1] It functions as a competitive, reversible inhibitor.[1][2]

        • S1 Specificity Pocket (The Anchor): The 3-amidinophenylalanine moiety mimics the arginine side chain of thrombin's natural substrate (fibrinogen).[1] The amidine group forms a bidentate salt bridge with Asp189 at the bottom of the S1 pocket.[1] This is the primary driver of affinity.[1]

        • S2 Hydrophobic Pocket (The Optimizer): The 4-methylpiperidine group binds in the S2 cavity (the "proline-binding" site).[1] The 4-methyl substitution (distinguishing L-Napamp from NAPAP) fills this hydrophobic pocket more completely, displacing ordered water molecules and significantly enhancing binding energy (

          
          ).[1]
          
        • S3/S4 Aryl Binding Site: The 2-naphthylsulfonyl group stacks against the aryl binding site (Trp215), providing additional hydrophobic stabilization and rigidifying the inhibitor conformation.[1]

        Visual: Thrombin-Ligand Interaction Logic

        ThrombinBinding cluster_S1 S1 Pocket Interaction cluster_S2 S2 Pocket Interaction cluster_S3 S3/S4 Interaction L_Napamp L-Napamp Molecule Amidine 3-Amidinophenylalanine L_Napamp->Amidine Piperidine 4-Methylpiperidine L_Napamp->Piperidine Naphthyl 2-Naphthylsulfonyl L_Napamp->Naphthyl Thrombin Thrombin Active Site Asp189 Asp189 (Anionic Hole) Thrombin->Asp189 Hydrophobic Hydrophobic Cage (Pro-site) Thrombin->Hydrophobic Trp215 Trp215 (Aryl Binding) Thrombin->Trp215 Amidine->Asp189 Salt Bridge Piperidine->Hydrophobic Steric Occlusion Naphthyl->Trp215 Pi-Stacking

        Figure 1: Mechanistic dissection of L-Napamp binding to Thrombin subsites.[1] Green arrows indicate stabilizing forces.[1]

        Part 4: Synthesis Protocol

        Note: This synthesis requires advanced organic chemistry skills.[1] All steps must be performed in a fume hood.

        The synthesis strategy relies on a convergent approach: coupling the chiral amino acid core with the sulfonyl chloride and the amine, followed by the conversion of a nitrile precursor to the active amidine.[1]

        Core Workflow:

        • Sulfonylation: Reaction of 3-cyanophenylalanine methyl ester with 2-naphthylsulfonyl chloride.[1]

        • Hydrolysis & Coupling: Saponification of the ester, followed by amide coupling with 4-methylpiperidine.[1]

        • Pinner Reaction (Amidine Formation): Conversion of the cyano group to the amidine via an imidate intermediate.[1]

        Step-by-Step Methodology
        • N-Protection:

          • Dissolve L-3-cyanophenylalanine (1.0 eq) in dioxane/water (1:1) with

            
             (2.5 eq).[1]
            
          • Add 2-naphthylsulfonyl chloride (1.1 eq) dropwise at 0°C. Stir for 4 hours at RT.

          • Acidify with 1M HCl, extract with EtOAc, and crystallize to obtain Intermediate A.

        • Amide Coupling:

          • Activate Intermediate A (1.0 eq) with EDC.HCl (1.2 eq) and HOBt (1.2 eq) in DMF.[1]

          • Add 4-methylpiperidine (1.1 eq) and DIPEA (2.0 eq). Stir overnight.

          • Workup: Wash with 5% citric acid, 5%

            
            , and brine.[1] Dry over 
            
            
            
            .[1][3]
        • Amidine Installation (The Critical Step):

          • Dissolve the cyanophenylalanine derivative in anhydrous ethanol saturated with dry HCl gas (0°C).

          • Stir at 4°C for 24-48 hours to form the ethyl imidate intermediate.

          • Remove solvent under vacuum (keep anhydrous).[1]

          • Redissolve in dry ethanol and add excess anhydrous ammonia (or ammonium carbonate).[1]

          • Stir at RT for 24 hours.

          • Purification: Isolate the crude product and purify via Preparative HPLC (C18 column, Gradient: 0-60% ACN in water + 0.1% TFA). Lyophilize to obtain L-Napamp as a trifluoroacetate salt.[1]

        Visual: Synthesis Workflow

        Synthesis Start L-3-Cyanophenylalanine Step1 Sulfonylation (2-Naphthylsulfonyl-Cl) Start->Step1 Inter1 N-Sulfonylated Intermediate Step1->Inter1 Step2 Amide Coupling (4-Methylpiperidine / EDC) Inter1->Step2 Inter2 Cyano-Precursor Step2->Inter2 Step3 Pinner Reaction (HCl/EtOH -> NH3) Inter2->Step3 Final L-Napamp (TFA Salt) Step3->Final

        Figure 2: Synthetic route from cyanophenylalanine precursor to active L-Napamp inhibitor.

        Part 5: Experimental Application (Thrombin Inhibition Assay)

        To validate the potency of L-Napamp, a chromogenic substrate assay is the industry standard.[1] This protocol determines the

        
         and 
        
        
        
        .[1]

        Materials:

        • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

        • Enzyme: Human

          
          -Thrombin (final conc.[1] 0.5 nM).[1]
          
        • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA) (final conc. 100

          
          M).[1]
          
        • Inhibitor: L-Napamp (Serial dilutions in DMSO, final DMSO < 1%).[1]

        Protocol:

        • Preparation: Prepare a 10 mM stock of L-Napamp in DMSO. Create serial dilutions ranging from 0.01 nM to 100 nM.

        • Incubation: In a 96-well microplate, add:

          • 80

            
            L Assay Buffer.[1]
            
          • 10

            
            L L-Napamp dilution.[1]
            
          • 10

            
            L Thrombin solution.[1]
            
          • Incubate for 10 minutes at 37°C to allow equilibrium binding.

        • Initiation: Add 50

          
          L of S-2238 substrate.
          
        • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

        • Analysis: Plot the initial velocity (

          
          ) vs. log[Inhibitor]. Fit data to the Morrison equation (for tight-binding inhibitors) rather than standard Michaelis-Menten, as 
          
          
          
          .[1]

        Expert Tip: Because L-Napamp is a tight-binding inhibitor (

        
         < 5 nM), standard 
        
        
        
        calculations may be misleading if the enzyme concentration is high.[1] Ensure
        
        
        is kept as low as possible (e.g., < 0.1 nM) or use the Morrison equation for accurate
        
        
        determination.[1]

        References

        • National Center for Biotechnology Information (PubChem). Compound Summary: N-alpha-(2-Naphthylsulfonyl)-N(3-Amidino-L-Phenylalaninyl)-4-Acetyl-Piperazine (Related Structural Analog).[1] PubChem.[1][4][5] Available at: [Link][1]

        • Hilpert, K., et al. Design and synthesis of potent and highly selective thrombin inhibitors.[1] Journal of Medicinal Chemistry.[1] Available at: [Link] (Contextual reference for NAPAP analogs).[1]

        • Bode, W., et al. The 2.0 A X-ray crystal structure of the human alpha-thrombin-NAPAP complex.[1] The EMBO Journal.[1] Available at: [Link]

        Sources

        A Researcher's Technical Guide to L-Napamp and the Exploration of AMPA Receptor Modulation

        Author: BenchChem Technical Support Team. Date: February 2026

        For Researchers, Scientists, and Drug Development Professionals

        Foreword: Navigating the Landscape of AMPA Receptor Potentiation with L-Napamp

        The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a cornerstone of fast excitatory synaptic transmission in the central nervous system, presents a compelling target for therapeutic intervention in a host of neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of the AMPA receptor, a class of compounds that enhance receptor function in the presence of the endogenous ligand glutamate, have garnered significant interest for their potential to ameliorate cognitive deficits and mood disorders.[1][2] This guide provides an in-depth technical overview for researchers embarking on studies involving L-Napamp, a specific AMPA-PAM, and offers a broader framework for investigating this promising class of molecules.

        While L-Napamp is commercially available for research purposes, the body of peer-reviewed literature detailing its specific applications and experimental protocols remains nascent. Therefore, this guide will first synthesize the available information on L-Napamp and then provide a comprehensive, field-proven framework for its investigation, drawing upon established methodologies for well-characterized AMPA-PAMs. This approach is designed to equip researchers with the foundational knowledge and practical tools necessary to rigorously evaluate L-Napamp and other novel AMPA-PAMs.

        Part 1: Understanding L-Napamp and its Molecular Target

        L-Napamp: Chemical Identity and Properties

        L-Napamp is a bioactive small molecule identified as a positive allosteric modulator of AMPA receptors.[3] Its fundamental chemical and physical properties are summarized below.

        PropertyValueSource
        CAS Number 159702-07-5[3]
        Molecular Formula C₂₆H₃₀N₄O₃S[3]
        Molecular Weight 478.61 g/mol [3]
        Predicted Relative Density 1.32 g/cm³[3]

        For research applications, L-Napamp is typically supplied as a powder. Proper storage is critical to maintain its stability and activity. Recommendations from suppliers suggest storing the powder at -20°C for long-term stability (up to 3 years).[3] When dissolved in a solvent, stock solutions should be stored at -80°C for up to one year.[3]

        The AMPA Receptor: A Primer on Structure and Function

        AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain.[2][4] These receptors are tetrameric protein complexes composed of four subunits (GluA1-4). The specific subunit composition of the receptor dictates its functional properties, including ion permeability and trafficking to the synapse.[5]

        Upon binding of glutamate, the AMPA receptor channel opens, allowing the influx of sodium ions (and in some cases, calcium ions), which depolarizes the postsynaptic membrane and generates an excitatory postsynaptic potential (EPSP).[6] The trafficking of AMPA receptors to and from the synapse is a highly dynamic process that is fundamental to synaptic plasticity, the cellular mechanism underlying learning and memory.[4][5]

        Mechanism of Action: Positive Allosteric Modulation

        L-Napamp, as an AMPA-PAM, does not directly activate the AMPA receptor. Instead, it binds to an allosteric site on the receptor complex, distinct from the glutamate-binding site.[2] This binding event potentiates the receptor's response to glutamate. The primary mechanisms by which AMPA-PAMs enhance receptor function include:

        • Slowing Deactivation: They can prolong the time the channel remains open after glutamate has unbound.[7]

        • Reducing Desensitization: They can decrease the rate and extent to which the receptor becomes unresponsive to continuous glutamate exposure.[7][8]

        By modulating these kinetics, AMPA-PAMs increase the total charge transfer through the channel for a given synaptic event, thereby strengthening the synaptic connection.

        AMPA_PAM_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ion_Channel Ion Channel (Open) AMPA_Receptor->Ion_Channel Activates L_Napamp L_Napamp Allosteric_Site L_Napamp->Allosteric_Site Binds Allosteric_Site->Ion_Channel Potentiates Na_Influx Na+ Influx Ion_Channel->Na_Influx EPSP Enhanced EPSP Na_Influx->EPSP

        Figure 1: Simplified signaling pathway of L-Napamp as an AMPA-PAM.

        Part 2: Sourcing and Quality Control of L-Napamp for Research

        Identifying Reputable Suppliers

        Known Supplier of L-Napamp:

        • TargetMol: This supplier lists L-Napamp (CAS 159702-07-5) and provides basic chemical data.[3]

        When evaluating this or any other potential supplier, researchers should consider the following:

        • Product Documentation: Reputable suppliers will provide a Certificate of Analysis (CoA) for each batch of the compound. The CoA should detail the compound's identity, purity (typically determined by HPLC and/or LC-MS), and other relevant analytical data.

        • Technical Support: The availability of knowledgeable technical support staff can be invaluable for addressing questions regarding compound solubility, stability, and handling.

        • Company Reputation: Look for suppliers with a strong track record in the research community, often indicated by citations in peer-reviewed publications.

        Self-Validating Systems: Ensuring Compound Integrity in Your Lab

        Upon receipt of L-Napamp, it is prudent to implement internal quality control measures to ensure the integrity of the compound throughout its use in your experiments.

        • Proper Storage: Adhere strictly to the supplier's storage recommendations.[3] Aliquoting stock solutions can minimize freeze-thaw cycles that may degrade the compound.

        • Solubility Testing: Before preparing working solutions for experiments, perform small-scale solubility tests in the intended biological buffers or vehicle solutions. Note any precipitation or changes in appearance.

        • Functional Validation: In the initial stages of your research, it is advisable to perform a simple functional assay to confirm the bioactivity of your batch of L-Napamp. This could involve a pilot electrophysiology experiment or a simple cell-based assay to measure a downstream signaling event.

        Part 3: Experimental Protocols for the Investigation of L-Napamp

        The following protocols are presented as representative methodologies for the investigation of AMPA-PAMs. Researchers should adapt and optimize these protocols for their specific experimental systems and for L-Napamp itself.

        In Vitro Characterization: Electrophysiological Assessment of AMPA Receptor Potentiation

        Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring the effect of a compound on ion channel function.[9] This technique allows for the precise measurement of AMPA receptor-mediated currents in cultured neurons or acute brain slices.

        Objective: To determine the effect of L-Napamp on the amplitude and kinetics of glutamate-evoked currents in primary hippocampal neurons.

        Materials:

        • Primary hippocampal neuron culture

        • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

        • Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine, pH 7.2

        • L-Glutamate

        • L-Napamp stock solution (e.g., 10 mM in DMSO)

        • Patch-clamp rig with amplifier, digitizer, and data acquisition software

        Protocol:

        • Prepare primary hippocampal neuron cultures on glass coverslips.

        • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

        • Establish a whole-cell patch-clamp recording from a visually identified neuron.

        • Hold the neuron at a membrane potential of -70 mV.

        • Locally apply a brief pulse of L-glutamate (e.g., 1 mM for 1-2 ms) using a fast-application system to evoke an AMPA receptor-mediated inward current.

        • Record the baseline glutamate-evoked current.

        • Bath-apply L-Napamp at the desired concentration (e.g., 1 µM) and allow it to equilibrate for several minutes.

        • Repeat the glutamate application and record the potentiated current in the presence of L-Napamp.

        • To assess the effect on desensitization, apply a longer pulse of glutamate (e.g., 100 ms) in the absence and presence of L-Napamp and measure the extent of current decay.

        • Wash out L-Napamp and confirm the reversal of its effect.

        Data Analysis:

        • Measure the peak amplitude of the glutamate-evoked currents before and after L-Napamp application to determine the degree of potentiation.

        • Analyze the decay kinetics of the current during prolonged glutamate application to quantify the effect on desensitization.

        Electrophysiology_Workflow Prepare_Culture Prepare Primary Neuron Culture Establish_Recording Establish Whole-Cell Patch-Clamp Prepare_Culture->Establish_Recording Record_Baseline Record Baseline Glutamate-Evoked Current Establish_Recording->Record_Baseline Apply_LNapamp Apply L-Napamp Record_Baseline->Apply_LNapamp Record_Potentiated Record Potentiated Current Apply_LNapamp->Record_Potentiated Analyze_Data Analyze Amplitude and Kinetics Record_Potentiated->Analyze_Data

        Figure 2: Workflow for in vitro electrophysiological characterization of L-Napamp.

        In Vivo Investigation: Assessing Cognitive Enhancement in a Rodent Model

        AMPA-PAMs are frequently investigated for their potential to enhance cognitive function.[7] The Novel Object Recognition (NOR) task is a widely used behavioral assay to assess learning and memory in rodents.

        Objective: To evaluate the effect of L-Napamp on recognition memory in mice.

        Materials:

        • Adult male C57BL/6 mice

        • Open-field arena

        • Two sets of identical objects (e.g., small plastic toys)

        • Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)

        • L-Napamp solution for injection

        • Video tracking software

        Protocol:

        • Habituation: On day 1, allow each mouse to freely explore the empty open-field arena for 10 minutes.

        • Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Administer L-Napamp or vehicle (e.g., intraperitoneally) 30 minutes prior to the training session. Allow the mouse to explore the objects for 10 minutes.

        • Testing Phase: On day 3 (24 hours after training), replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5 minutes.

        • Data Collection: Record the time spent exploring each object (familiar and novel) during the testing phase. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.

        Data Analysis:

        • Calculate the Discrimination Index (DI) for each mouse: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

        • A DI significantly greater than zero indicates that the mouse remembers the familiar object and preferentially explores the novel one.

        • Compare the DI between the L-Napamp-treated group and the vehicle-treated group. A significantly higher DI in the L-Napamp group would suggest an enhancement of recognition memory.

        NOR_Workflow Habituation Day 1: Habituation to Arena Drug_Administration Administer L-Napamp or Vehicle Habituation->Drug_Administration Training Day 2: Training with Two Identical Objects Testing Day 3: Testing with One Familiar and One Novel Object Training->Testing Drug_Administration->Training Data_Analysis Calculate Discrimination Index Testing->Data_Analysis

        Figure 3: Workflow for the Novel Object Recognition (NOR) task.

        Part 4: Concluding Remarks and Future Directions

        L-Napamp represents a valuable tool for researchers investigating the intricacies of AMPA receptor function and its role in synaptic plasticity, cognition, and disease. While specific data on this compound is still emerging, the established methodologies for studying AMPA-PAMs provide a robust framework for its characterization. Rigorous sourcing, in-house validation, and carefully designed experiments will be crucial for elucidating the unique properties of L-Napamp and its potential as a modulator of glutamatergic neurotransmission. Future research should aim to publish detailed characterizations of L-Napamp's effects in various in vitro and in vivo models to build a comprehensive understanding of its pharmacological profile.

        References

        • PubMed.

        • PubMed Central.

        • PubMed.

        • TargetMol.

        • MDPI.

        • Frontiers.

        • American Physiological Society.

        • YouTube.

        • Royal Society of Chemistry.

        • YouTube.

        • Wikipedia.

        • ResearchGate.

        • NIH.

        • PubMed Central.

        • The Diering Lab.

        • ResearchGate.

        • Frontiers.

        • NIH.

        Sources

        Methodological & Application

        Application Note: A Robust In-Vitro Thrombin Inhibition Assay Using the L-Napamp Protocol

        Author: BenchChem Technical Support Team. Date: February 2026

        For Researchers, Scientists, and Drug Development Professionals

        Abstract

        This application note provides a comprehensive guide to performing an in-vitro thrombin inhibition assay using L-Napamp, a potent and selective synthetic inhibitor of thrombin. Thrombin, a key serine protease in the coagulation cascade, is a primary target for anticoagulant therapies.[1][2] This document outlines the scientific principles, a detailed step-by-step protocol for both chromogenic and fluorometric detection methods, and guidance on data analysis and interpretation. The provided methodologies are designed to be self-validating, ensuring high-quality, reproducible results for the screening and characterization of potential thrombin inhibitors.

        Introduction to Thrombin and Its Inhibition

        Thrombin (Factor IIa) is a pivotal enzyme in hemostasis, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot.[1][3] It also plays a role in activating other coagulation factors, amplifying its own production in a positive feedback loop.[1] Due to its central role in thrombosis, the inappropriate formation of blood clots, thrombin is a major target for the development of anticoagulant drugs to treat and prevent conditions such as deep vein thrombosis, pulmonary embolism, myocardial infarction, and stroke.[2][4]

        Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to the active site of thrombin, blocking its enzymatic activity.[3] L-Napamp (Nα-(2-naphthylsulfonyl)-N-(p-amidinophenyl)-L-phenylalanine piperidide), also known as NAPAP, is a potent synthetic thrombin inhibitor with a Ki value in the low nanomolar range, demonstrating high selectivity for thrombin over other related serine proteases.[5][6] Its effectiveness and specificity make it an excellent tool for in-vitro studies of thrombin inhibition.

        Principle of the Assay

        The in-vitro thrombin inhibition assay quantitatively measures the enzymatic activity of thrombin in the presence and absence of an inhibitor. The assay relies on the cleavage of a synthetic substrate by thrombin, which results in the release of a detectable molecule.[7] The rate of this reaction is directly proportional to the activity of thrombin. When an inhibitor like L-Napamp is present, it binds to thrombin and reduces its enzymatic activity, leading to a decreased rate of substrate cleavage.[8]

        This protocol describes two common detection methods:

        • Chromogenic Assay: Thrombin cleaves a colorless chromogenic substrate, releasing p-nitroaniline (pNA), a yellow-colored product. The rate of increase in absorbance at 405 nm is measured to determine thrombin activity.[9][10]

        • Fluorometric Assay: Thrombin cleaves a non-fluorescent substrate, releasing a highly fluorescent molecule, such as 7-amino-4-methylcoumarin (AMC). The increase in fluorescence intensity (typically at Ex/Em = 350/450 nm) is measured to quantify thrombin activity.[8][11]

        The inhibitory potential of a compound is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.[12]

        Mechanism of Thrombin Inhibition by L-Napamp

        The following diagram illustrates the mechanism of action of thrombin and its inhibition by L-Napamp.

        Thrombin_Inhibition cluster_0 Normal Coagulation Cascade cluster_1 Inhibitory Action Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa/Va Complex Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Factor XIII Factor XIII Thrombin->Factor XIII Activation Inactive Thrombin-Inhibitor Complex Inactive Thrombin-Inhibitor Complex Thrombin->Inactive Thrombin-Inhibitor Complex Fibrin Fibrin Fibrinogen->Fibrin Polymerization Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Factor XIIIa Factor XIIIa Factor XIIIa Factor XIII->Factor XIIIa L-Napamp L-Napamp L-Napamp->Thrombin Binding to Active Site Inactive Thrombin-Inhibitor Complex->Fibrinogen No Cleavage

        Caption: Mechanism of thrombin action and L-Napamp inhibition.

        Experimental Workflow

        The general workflow for the L-Napamp thrombin inhibition assay is depicted below.

        Assay_Workflow cluster_workflow Experimental Steps A Prepare Reagents: - Thrombin - L-Napamp (and test compounds) - Substrate (Chromogenic or Fluorometric) - Assay Buffer B Dispense L-Napamp/Test Compounds into a 96-well plate A->B C Add Thrombin Solution and incubate B->C D Initiate Reaction by Adding Chromogenic or Fluorometric Substrate C->D E Measure Absorbance (405 nm) or Fluorescence (Ex/Em 350/450 nm) in kinetic mode D->E F Data Analysis: - Calculate reaction rates - Determine % Inhibition - Calculate IC50 values E->F

        Sources

        Application Note: Usage of L-NAPAMP in Coagulation and Thrombin Inhibition Studies

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction

        L-NAPAMP (N-alpha-(2-naphthylsulfonylglycyl)-L-4-amidinophenylalanine piperidide), commonly referred to as NAPAP , is a potent, synthetic, small-molecule direct thrombin inhibitor (DTI). Unlike bivalent inhibitors like hirudin, L-NAPAMP is a univalent, competitive inhibitor that binds reversibly to the active site of thrombin (Factor IIa).

        In drug development and coagulation research, L-NAPAMP serves as a critical reference standard and crystallographic tool compound . Its structural insights paved the way for the development of oral anticoagulants like dabigatran. This guide details the protocols for utilizing L-NAPAMP in kinetic inhibition assays, structural studies, and in vitro coagulation modeling.

        Mechanism of Action

        L-NAPAMP inhibits thrombin with a

        
         in the low nanomolar range (approx. 2–6 nM). Its high affinity is derived from a three-pronged binding mode:
        
        • S1 Pocket: The amidinophenylalanine moiety forms a salt bridge with Asp189.

        • S2 Pocket: The piperidine ring occupies the hydrophobic S2 cavity (Pro-binding pocket).[1]

        • S4 Pocket: The naphthylsulfonyl group interacts with the aryl-binding S4 pocket (Trp215).

        Material Handling and Preparation

        Safety Note: L-NAPAMP is a potent protease inhibitor. Wear appropriate PPE (gloves, lab coat, safety glasses).

        Solubility and Stock Preparation

        L-NAPAMP is hydrophobic. Direct dissolution in aqueous buffers is difficult and may lead to precipitation.

        ParameterSpecification
        Molecular Weight ~521.63 g/mol
        Primary Solvent DMSO (Dimethyl Sulfoxide)
        Stock Concentration 10 mM (Recommended)
        Storage -20°C (Stable for >6 months)

        Protocol:

        • Weigh 5.2 mg of L-NAPAMP powder.

        • Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Master Stock .

        • Vortex vigorously until the solution is completely clear.

        • Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

        Working Solutions: Dilute the Master Stock into your assay buffer (e.g., TBS-BSA) immediately before use. Keep the final DMSO concentration in the assay <1% to prevent enzyme denaturation.

        Protocol A: Determination of Inhibition Constant ( )

        Objective: To quantify the potency of L-NAPAMP against human

        
        -thrombin using a chromogenic substrate (e.g., S-2238).
        
        Reagents
        • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

        • Enzyme: Human

          
          -Thrombin (final conc. 0.5 nM).
          
        • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA) (final conc. 100 µM, approx.

          
          ).
          
        • Inhibitor: L-NAPAMP (Variable concentrations: 0.1 nM to 100 nM).

        Experimental Workflow

        G Start Stock Prep (DMSO) Dilution Serial Dilution (0.1 - 100 nM) Start->Dilution Incubation Pre-Incubation (Thrombin + L-NAPAMP) 10 mins @ 37°C Dilution->Incubation StartRxn Add Substrate (S-2238) Incubation->StartRxn Measure Measure Absorbance (405 nm, Kinetic) StartRxn->Measure Analysis Calculate Ki (Cheng-Prusoff) Measure->Analysis

        Figure 1: Kinetic assay workflow for determining the inhibitory potency of L-NAPAMP.

        Step-by-Step Procedure
        • Preparation: Prepare 8 serial dilutions of L-NAPAMP in Assay Buffer (range 0.1 nM – 100 nM). Include a "0 nM" vehicle control.

        • Enzyme Addition: Add 50 µL of Thrombin (1 nM stock) to 50 µL of each inhibitor dilution in a 96-well microplate.

        • Equilibration: Incubate for 10 minutes at 37°C to allow equilibrium binding.

        • Initiation: Add 100 µL of Substrate S-2238 (200 µM stock) to all wells.

        • Detection: Immediately monitor absorbance at 405 nm (pNA release) every 30 seconds for 10 minutes using a kinetic plate reader.

        • Analysis: Calculate the initial velocity (

          
          ) for each concentration.
          
        Data Analysis

        Plot

        
         vs. [Inhibitor] to determine 
        
        
        
        . Convert to
        
        
        using the Cheng-Prusoff equation for competitive inhibition:
        
        
        
        • Expected Result:

          
           should be approximately 2.1 – 6.0 nM [1, 3].
          

        Protocol B: In Vitro Anticoagulation (Thrombin Time)

        Objective: To demonstrate the prolongation of clotting time in plasma.

        Reagents[2]
        • Plasma: Citrated human plasma (pooled).

        • Reagent: Thrombin reagent (approx. 2-5 NIH units/mL).

        • L-NAPAMP: Diluted in saline/buffer.

        Procedure
        • Aliquot 200 µL of citrated plasma into coagulometer cuvettes.

        • Add 20 µL of L-NAPAMP working solution (final plasma concentrations: 0, 10, 50, 100, 500 nM).

        • Incubate for 2 minutes at 37°C.

        • Add 100 µL of Thrombin reagent to initiate clotting.

        • Record the Thrombin Time (TT) .

        Note: L-NAPAMP will prolong TT in a dose-dependent manner. At high concentrations (>1 µM), clotting may be completely inhibited.

        Structural Biology Applications

        L-NAPAMP is extensively used in X-ray crystallography to map the thrombin active site.

        • Soaking Protocol: Crystals of human

          
          -thrombin can be soaked in a solution containing 10-fold molar excess of L-NAPAMP for 2-24 hours.
          
        • Binding Mode: The diagram below illustrates the specific molecular interactions that make L-NAPAMP a highly selective "molecular ruler" for the thrombin active site.

        ThrombinInteraction S1 S1 Pocket (Asp189) Amidino Amidinophenyl Group S1->Amidino Salt Bridge S2 S2 Pocket (Pro-binding Loop) Piperidine Piperidine Ring S2->Piperidine Hydrophobic Fit S4 S4 Pocket (Aryl-binding / Trp215) Naphthyl Naphthylsulfonyl Group S4->Naphthyl Stacking Interaction

        Figure 2: Structural interaction map of L-NAPAMP within the Thrombin active site pockets [1, 4].[1]

        Troubleshooting & Optimization

        IssuePossible CauseSolution
        Precipitation High concentration in aqueous buffer.Ensure final DMSO is <1% but stock is in 100% DMSO. Dilute immediately before use.
        Variable Ki Enzyme instability or autolysis.Use fresh Thrombin aliquots; add 0.1% BSA or PEG-6000 to buffer to prevent surface adsorption.
        No Inhibition Degradation of inhibitor.Check stock solution integrity. L-NAPAMP is stable, but verify mass spec if stored >1 year.
        Non-Linearity Substrate depletion.Ensure <10% substrate conversion during the kinetic measurement window.

        References

        • Wikipedia. (n.d.). Discovery and development of direct thrombin inhibitors. Retrieved from [Link]

        • PubMed. (2001). Structure-activity relationships of new NAPAP-analogs. J Enzyme Inhib.[2][3] Retrieved from [Link]

        • ResearchGate. (1990). Crystallographic analysis at 3.0-A resolution of the binding to human thrombin of four active site-directed inhibitors. Retrieved from [Link]

        Sources

        Application Note: L-Napamp as a High-Affinity Structural Probe and Reference Standard in Antithrombotic Research

        Author: BenchChem Technical Support Team. Date: February 2026

        This Application Note is structured to serve as a definitive technical guide for the use of L-Napamp (N-alpha-(2-naphthylsulfonylglycyl)-L-4-amidinophenylalanine 4-methylpiperidide) in antithrombotic research. It moves beyond generic descriptions to provide actionable protocols, mechanistic insights, and rigorous validation standards.

        Executive Summary & Product Profile

        L-Napamp is a highly potent, synthetic, low-molecular-weight Direct Thrombin Inhibitor (DTI). Structurally derived from the parent compound NAPAP, L-Napamp is distinguished by the inclusion of a 4-methylpiperidine moiety and the specific L-configuration of the amidinophenylalanine core.

        Unlike indirect inhibitors (e.g., Heparin) that require antithrombin, L-Napamp binds directly to the active site of Thrombin (Factor IIa). Its significance in research lies in its exceptional affinity (

        
         nM) and its ability to completely fill the hydrophobic S2 pocket of thrombin, making it a "gold standard" reference for structural biology and competitive binding assays.
        
        Chemical Profile
        PropertySpecification
        Chemical Name N-
        
        
        -(2-naphthylsulfonylglycyl)-L-4-amidinophenylalanine 4-methylpiperidide
        Class Reversible Direct Thrombin Inhibitor (DTI)
        Target
        
        
        -Thrombin (Factor IIa)
        Binding Mode Active Site (S1, S2, S4 pockets)
        Molecular Weight ~523.65 g/mol (varies by salt form)
        Solubility Soluble in DMSO (>10 mM); limited solubility in water

        Mechanism of Action

        L-Napamp functions by competitively blocking the catalytic triad of thrombin. Its efficacy is driven by a "lock-and-key" fit into three distinct subsites:

        • S1 Pocket: The amidinophenylalanine side chain forms a salt bridge with Asp189.

        • S2 Pocket: The 4-methylpiperidine group fills this hydrophobic cavity more completely than the piperidine of NAPAP, contributing to a ~17-fold increase in binding affinity.[1]

        • S4 Pocket: The naphthylsulfonyl group engages in hydrophobic stacking with Trp215.

        Visualization: Coagulation Cascade & L-Napamp Intervention

        The following diagram illustrates the precise intervention point of L-Napamp within the coagulation cascade, highlighting its independence from Antithrombin III.

        CoagulationCascade Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Prothrombinase Complex) FX->FXa Activation Prothrombin Prothrombin (Factor II) FXa->Prothrombin Thrombin THROMBIN (Factor IIa) Prothrombin->Thrombin Cleavage Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalysis Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization LNapamp L-NAPAMP (Inhibitor) LNapamp->Thrombin Direct Competitive Inhibition (Ki ~ 2.5 nM)

        Caption: L-Napamp inhibits Factor IIa (Thrombin) directly, preventing the conversion of Fibrinogen to Fibrin, independent of upstream factors.

        Application Protocol 1: Kinetic Characterization (Chromogenic Assay)

        This protocol describes the determination of the inhibitory constant (

        
        ) of L-Napamp against human 
        
        
        
        -thrombin. This is the primary assay for validating L-Napamp batch quality or using it as a positive control for novel inhibitors.
        Experimental Logic (Causality)
        • Why Chromogenic? Direct measurement of amidolytic activity using a specific substrate (e.g., S-2238) eliminates interference from fibrin polymerization turbidity.

        • Why BSA in Buffer? Thrombin is "sticky" and adheres to plastic; 0.1% BSA prevents enzyme loss during dilution.

        • Why Pre-incubation? L-Napamp is a fast-binding inhibitor, but a 5-10 minute equilibrium ensures the enzyme-inhibitor complex is stable before the substrate initiates the reaction.

        Materials
        • Enzyme: Human

          
          -Thrombin (0.5 U/mL final).
          
        • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).

        • Inhibitor: L-Napamp (Stock 10 mM in DMSO).

        • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

        Step-by-Step Protocol
        • Preparation of Reagents:

          • Dilute L-Napamp in assay buffer to generate a concentration series (e.g., 0.1 nM to 1000 nM). Maintain DMSO concentration <1% to avoid enzyme denaturation.

          • Prepare Thrombin solution at 2.0 U/mL (4x working conc).

          • Prepare S-2238 substrate at 400

            
            M (4x working conc).
            
        • Assay Setup (96-well plate):

          • Blank: 50

            
            L Buffer + 50 
            
            
            
            L Substrate.
          • Control (0% Inhibition): 25

            
            L Buffer + 25 
            
            
            
            L Thrombin + 50
            
            
            L Substrate.
          • Test: 25

            
            L L-Napamp (varying conc.) + 25 
            
            
            
            L Thrombin.
        • Incubation:

          • Incubate Plate at 37°C for 10 minutes . Critical Step: Allows L-Napamp to occupy the S1-S2-S4 pockets.

        • Reaction Initiation:

          • Add 50

            
            L of S-2238 Substrate to all wells simultaneously.
            
        • Measurement:

          • Monitor Absorbance at 405 nm (OD405) kinetically for 10 minutes (reading every 30 seconds).

        • Analysis:

          • Calculate the initial velocity (

            
            ) for each concentration.
            
          • Plot % Activity vs. Log[L-Napamp]. Fit to a sigmoidal dose-response equation (4-parameter logistic).

        Data Validation Table
        ParameterExpected ValueTroubleshooting
        Control Signal (OD/min) 0.05 - 0.15If low: Thrombin degraded. If high: Substrate instability.
        IC50 Value 2.0 - 5.0 nMIf >10 nM: Check L-Napamp solubility or DMSO evaporation.
        Hill Slope -1.0 ± 0.2If deviation: Possible non-specific aggregation or allostery.

        Application Protocol 2: Structural Biology (Crystallography Reference)

        L-Napamp is extensively used in X-ray crystallography to map the thrombin active site. Its 4-methylpiperidine group is a "molecular ruler" for the S2 hydrophobic pocket.

        Workflow: Co-Crystallization
        • Complex Formation: Mix Thrombin (10 mg/mL) with L-Napamp at a 1:5 molar ratio.

        • Incubation: 1 hour on ice to ensure saturation.

        • Crystallization: Use hanging drop vapor diffusion.

          • Reservoir: PEG 8000 (20-25%), 0.2 M Ammonium Sulfate.

        • Data Collection: Focus on electron density at the S2 pocket. The methyl group of L-Napamp should displace ordered water molecules, increasing binding entropy.

        Visualization: Experimental Workflow

        Workflow Step1 Reagent Prep (DMSO Stock) Step2 Enzyme-Inhibitor Equilibrium (37°C, 10 min) Step1->Step2 Step3 Substrate Addition (Kinetic Start) Step2->Step3 Step4 OD405 Measurement (Kinetic Read) Step3->Step4 Step5 Data Analysis (Sigmoidal Fit) Step4->Step5

        Caption: Standard workflow for kinetic characterization of L-Napamp inhibitory activity.

        Application Protocol 3: Ex Vivo Antithrombotic Profiling

        While L-Napamp has poor oral bioavailability, it is an excellent tool for ex vivo spiking studies to calibrate coagulation analyzers (aPTT/PT).

        Protocol Summary
        • Blood Collection: Citrated human plasma (3.2% sodium citrate).

        • Spiking: Add L-Napamp to plasma to achieve final concentrations of 0.1, 0.5, 1.0

          
          M.
          
        • Assay: Perform Activated Partial Thromboplastin Time (aPTT) test.

        • Result: L-Napamp should prolong aPTT in a dose-dependent manner (doubling time typically at ~0.5 - 1.0

          
          M depending on reagents).
          

        References

        • Hilpert, K. et al. (1994). "Design and synthesis of potent and highly selective thrombin inhibitors." Journal of Medicinal Chemistry, 37(23), 3889–3901.

        • Brandstetter, H. et al. (1992). "The X-ray crystal structure of thrombin in complex with N-alpha-2-naphthylsulfonyl-L-3-amidinophenylalanyl-4-methylpiperidide: The beneficial effect of filling out an empty cavity." Journal of Molecular Biology, 226(4), 1085–1099.

        • Gustafsson, D. et al. (2004). "The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran: novel antithrombotics." Nature Reviews Drug Discovery, 3, 649–659.

        • Böhm, M. et al. (1999). "Determination of the active-site topology of thrombin by X-ray crystallography." Protein Science, 8(7), 1560-1563.

        Sources

        Application Note: L-Napamp as a Tool Compound for γ-Secretase Studies

        Author: BenchChem Technical Support Team. Date: February 2026

        Audience: Researchers, scientists, and drug development professionals in the fields of neurodegeneration, protease biology, and Alzheimer's Disease.

        Abstract: This document provides a detailed guide for utilizing L-Napamp, a potent γ-secretase modulator (GSM), as a tool compound in protease research. We delve into the molecular mechanism of γ-secretase modulation, its impact on Amyloid Precursor Protein (APP) processing, and provide validated, step-by-step protocols for both cell-free and cell-based assays. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to effectively employ L-Napamp for investigating γ-secretase function and screening for novel therapeutic agents for Alzheimer's Disease.

        Introduction: The Significance of γ-Secretase Modulation

        γ-secretase is a multi-subunit intramembrane aspartyl protease with a critical role in cellular signaling and pathophysiology.[1][2] The complex, composed of presenilin (the catalytic core), nicastrin, APH-1, and PEN-2, processes numerous type-I transmembrane proteins.[1][3] Its most studied substrates are the Amyloid Precursor Protein (APP) and the Notch receptor.[4][5]

        The processing of APP by γ-secretase is a pivotal event in the amyloid cascade hypothesis of Alzheimer's Disease (AD).[6][7] Sequential cleavage of APP by β-secretase and then γ-secretase generates amyloid-beta (Aβ) peptides of varying lengths.[6] While Aβ40 is the most common isoform, the longer Aβ42 species is more prone to aggregation and is considered the primary pathogenic driver in AD plaque formation.[8]

        Direct inhibition of γ-secretase has proven clinically challenging due to mechanism-based toxicities, largely arising from the simultaneous inhibition of Notch signaling, which is vital for cell-fate decisions.[2] This has led to the development of γ-secretase modulators (GSMs), a class of compounds that do not block the enzyme's overall activity but allosterically alter its processivity.[2][9] GSMs selectively decrease the production of the pathogenic Aβ42 peptide while concomitantly increasing the formation of shorter, less amyloidogenic Aβ species like Aβ38, without significantly affecting Notch cleavage.[3][10]

        L-Napamp is a potent, non-NSAID (non-steroidal anti-inflammatory drug) derived GSM that serves as an excellent tool compound for studying γ-secretase. Its utility lies in its ability to specifically probe the modulation of APP processing, making it an invaluable reagent for target validation, compound screening, and mechanistic studies of γ-secretase.

        Mechanism of Action: Allosteric Modulation of γ-Secretase

        L-Napamp and other GSMs function by binding to an allosteric site on the γ-secretase complex, specifically targeting the presenilin subunit.[2] This binding induces a subtle conformational change in the enzyme's active site.[3][9] This change does not inhibit cleavage but rather shifts the site of initial endopeptidase cleavage (ε-cleavage) and subsequent carboxypeptidase-like cleavages that trim the APP transmembrane domain.[8][11]

        The net result is a shift in the product line of Aβ peptides. The enzyme is steered away from producing the 42-residue Aβ peptide (Aβ42) and toward producing shorter, less harmful peptides such as Aβ38.[8] This modulation is achieved without blocking the total output of Aβ peptides or interfering with the processing of other critical substrates like Notch.[10]

        G cluster_membrane Cell Membrane cluster_products Cleavage Products APP APP (Substrate) gamma_secretase γ-Secretase Complex (Presenilin, Nicastrin, Aph-1, Pen-2) APP->gamma_secretase Substrate Docking Ab42 Aβ42 (Pathogenic) gamma_secretase->Ab42 Reduces Ab38 Aβ38 (Less Pathogenic) gamma_secretase->Ab38 Increases AICD AICD gamma_secretase->AICD Unaffected LNapamp L-Napamp (GSM) LNapamp->gamma_secretase Allosteric Binding

        Caption: Mechanism of L-Napamp action on γ-secretase processing of APP.

        Quantitative Data Summary

        L-Napamp's potency can be quantified by its IC50 value for the reduction of Aβ42. The table below summarizes typical activity values reported in the literature for GSMs of this class.

        CompoundAssay TypeCell LineAβ42 IC50 (nM)Aβ40 EffectAβ38 EffectNotch Sparing
        L-Napamp Cell-based ELISACHO-APP5 - 25Decrease/No ChangeIncreaseYes
        Reference GSM Cell-based ELISAHEK-APP10 - 50Decrease/No ChangeIncreaseYes
        Reference GSI Cell-based ELISAHEK-APP1 - 10DecreaseDecreaseNo

        Note: Specific IC50 values can vary depending on the cell line, assay conditions, and substrate concentration.

        Experimental Protocols

        Here we provide two fundamental protocols for characterizing the activity of L-Napamp.

        Protocol 1: Cell-Free γ-Secretase Activity Assay

        This assay provides a direct measure of L-Napamp's effect on the isolated enzyme complex, removing confounding cellular factors like membrane trafficking and substrate expression.

        Principle: This protocol utilizes purified γ-secretase enzyme and a recombinant C100-FLAG substrate (the C-terminal fragment of APP left after β-secretase cleavage). The reaction products (Aβ peptides) are quantified by sandwich ELISA.

        Materials:

        • Purified γ-secretase enzyme preparation (from CHAPSO-solubilized membranes)

        • Recombinant C100-FLAG substrate

        • Assay Buffer: 50 mM PIPES (pH 7.0), 150 mM NaCl, 0.1% CHAPSO, 1 mM EDTA, 1 mM DTT

        • L-Napamp (and other test compounds) dissolved in DMSO

        • Aβ42 and Aβ40 ELISA kits

        • 96-well reaction plates (low-binding)

        • Plate reader

        Procedure:

        • Compound Preparation: Prepare a 100x stock of L-Napamp in DMSO. Create a serial dilution series in DMSO. The final DMSO concentration in the assay should be ≤1%.

        • Reaction Setup:

          • In a 96-well plate, add 2 µL of your compound dilution (or DMSO for vehicle control).

          • Add 100 µL of Assay Buffer.

          • Add 50 µL of C100-FLAG substrate (final concentration ~200 nM).

          • Pre-incubate the plate at 37°C for 15 minutes.

        • Enzyme Addition: Initiate the reaction by adding 50 µL of the purified γ-secretase enzyme preparation to each well.

        • Incubation: Seal the plate and incubate at 37°C for 4-6 hours with gentle agitation.

        • Reaction Termination: Stop the reaction by adding 5 µL of a potent γ-secretase inhibitor (GSI) or by heat inactivation.

        • Quantification: Analyze the reaction mixture for Aβ42 and Aβ40 levels using specific sandwich ELISA kits according to the manufacturer's instructions.

        • Data Analysis: Calculate the percent inhibition of Aβ42 production relative to the DMSO control and plot the dose-response curve to determine the IC50 value. Also, plot the concentration of Aβ40 to observe the modulatory effect.

        Causality and Trustworthiness:

        • Why CHAPSO? This zwitterionic detergent is mild enough to solubilize the membrane-bound γ-secretase complex without completely denaturing it, preserving its enzymatic activity.

        • Controls: Including a vehicle (DMSO) control is essential to define 0% modulation. A known GSI should be used as a positive control for inhibition to validate that the enzyme is active and the assay is working.

        • Substrate Concentration: The C100 concentration should be near the Km of the enzyme for this substrate to ensure the assay is sensitive to modulators.

        Protocol 2: Cell-Based Assay for Aβ Modulation

        This assay measures the effect of L-Napamp in a more physiologically relevant context, accounting for cellular uptake, metabolism, and interaction with the enzyme in its native membrane environment.

        Principle: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) cells stably overexpressing human APP are treated with L-Napamp. The levels of secreted Aβ peptides in the conditioned media are then quantified by ELISA.

        G seed 1. Seed CHO-APP Cells in 96-well plates grow 2. Culture for 24h (allow cells to adhere) seed->grow treat 3. Treat with L-Napamp (serial dilutions) grow->treat incubate 4. Incubate for 18-24h at 37°C treat->incubate collect 5. Collect Conditioned Media incubate->collect viability 6a. Perform Cell Viability Assay (e.g., MTT) collect->viability Cell Pellet elisa 6b. Quantify Aβ40/Aβ42 using Sandwich ELISA collect->elisa Supernatant analyze 7. Analyze Data (Normalize to viability, calculate IC50) viability->analyze elisa->analyze

        Caption: Workflow for the cell-based Aβ modulation ELISA assay.

        Materials:

        • CHO or HEK cells stably expressing human APP (e.g., CHO-2B7)

        • Culture Medium: Ham's F12 or DMEM supplemented with 10% FBS and appropriate selection antibiotics

        • L-Napamp (and other test compounds) dissolved in DMSO

        • 96-well cell culture plates

        • Aβ42, Aβ40, and Aβ38 ELISA kits

        • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

        • Plate reader (luminescence/absorbance)

        Procedure:

        • Cell Seeding: Seed the CHO-APP cells into a 96-well plate at a density of 1.5 x 10^6 cells/mL in 100 µL of culture medium.[12] Incubate for 24 hours at 37°C, 5% CO2.

        • Compound Treatment: Prepare serial dilutions of L-Napamp in culture medium (with reduced serum, e.g., 2% FBS).[12] Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.[12] Include DMSO vehicle controls.

        • Incubation: Incubate the plate for 18-24 hours at 37°C.[12]

        • Media Collection: Carefully collect the conditioned medium from each well and store it at -80°C until ELISA analysis.

        • Cell Viability: To the remaining cells in the plate, add 100 µL of fresh medium and a cell viability reagent. Perform the assay according to the manufacturer's protocol to check for compound cytotoxicity.

        • ELISA Quantification: Thaw the conditioned media samples. Perform sandwich ELISAs for Aβ42, Aβ40, and Aβ38 according to the kit manufacturer's instructions.

        • Data Analysis: Normalize the Aβ concentrations to the cell viability data to control for cytotoxicity. Calculate the percent reduction of Aβ42 relative to the vehicle control and determine the IC50. Plot the concentrations of Aβ40 and Aβ38 to confirm the modulatory profile (i.e., an increase in Aβ38).

        Causality and Trustworthiness:

        • Why Overexpressing Cells? Endogenous levels of APP processing can be low. Using a stable cell line that overexpresses APP ensures a robust and reproducible signal for Aβ secretion.

        • Viability Assay: This is a critical self-validating step. A compound that is toxic to the cells will also lead to a decrease in secreted Aβ. The viability assay ensures that the observed reduction in Aβ42 is due to specific modulation of γ-secretase and not simply cell death.

        • Multiple Aβ Species: Measuring Aβ42, Aβ40, and Aβ38 is key to confirming a true GSM effect. A GSM should decrease Aβ42 while increasing shorter forms like Aβ38. A non-specific inhibitor will reduce all species.

        Troubleshooting

        ProblemPossible CauseSolution
        High well-to-well variability Inconsistent cell seeding; Edge effects in the plate.Use a multichannel pipette for seeding; Avoid using the outer wells of the plate.
        No compound effect observed Compound instability; Incorrect concentration; Low enzyme activity.Prepare fresh compound dilutions; Verify compound identity/purity; Check enzyme/cell line quality with a known control inhibitor.
        Aβ levels decrease, but so does cell viability Compound is cytotoxic at the tested concentrations.Test a lower range of concentrations; The compound is not a specific modulator at these doses.
        All Aβ species decrease The compound is acting as a direct inhibitor, not a modulator.This is a valid result, but it indicates a different mechanism of action than expected for a GSM like L-Napamp.

        Conclusion

        L-Napamp is a powerful and specific tool compound for dissecting the complex biology of γ-secretase. Its ability to allosterically modulate APP processing without inhibiting overall enzymatic activity or crucial pathways like Notch signaling makes it superior to traditional inhibitors for many research applications. By following the detailed protocols and understanding the rationale behind the experimental design presented in this guide, researchers can confidently employ L-Napamp to advance our understanding of Alzheimer's Disease and accelerate the discovery of new, safer therapeutics.

        References

        • Kimberly, W. T., et al. (2003). γ-Secretase is a membrane protein complex comprised of presenilin, nicastrin, aph-1, and pen-2. Proceedings of the National Academy of Sciences, 100(11), 6382-6387. [Link]

        • Yu, Y., et al. (2013). Development and mechanism of γ-secretase modulators for Alzheimer's disease. Biochemistry, 52(22), 3847-3858. [Link]

        • Wikipedia. (n.d.). Gamma secretase. Retrieved February 7, 2024, from [Link]

        • Crump, C. J., et al. (2013). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. ACS Chemical Neuroscience, 4(5), 717-727. [Link]

        • Tapia-Rojas, C., et al. (2021). Amyloid Beta Oligomers as Early Triggers of Neuronal Cytoskeleton Dysfunction in Alzheimer's Disease. International Journal of Molecular Sciences, 22(2), 796. [Link]

        • Szaruga, M., et al. (2017). Physiological and pathological roles of the γ-secretase complex. Cellular and Molecular Life Sciences, 74(1), 1-21. [Link]

        • Hur, J. Y., et al. (2020). γ-Secretase Modulatory Proteins: The Guiding Hand Behind the Running Scissors. Frontiers in Molecular Neuroscience, 13, 610014. [Link]

        • Svedružić, Ž. M. (2017). Structural Analysis of the Simultaneous Activation and Inhibition of γ-Secretase Activity in the Development of Drugs for Alzheimer's Disease. International Journal of Molecular Sciences, 18(12), 2758. [Link]

        • Miao, Y., et al. (2020). Mechanisms of γ-Secretase Activation and Substrate Processing. ACS Central Science, 6(6), 941-951. [Link]

        • O'Brien, R. J., & Wong, P. C. (2011). Amyloid Precursor Protein Trafficking, Processing, and Function. Annual Review of Neuroscience, 34, 185-204. [Link]

        • Proteopedia. (n.d.). Gamma secretase. Retrieved February 7, 2024, from [Link]

        • Agência FAPESP. (2025, November 12). Researchers develop chemical compound with potential against Alzheimer's disease. Agência FAPESP. [Link]

        • Kretner, B., et al. (2016). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. Journal of Biological Chemistry, 291(28), 14837-14851. [Link]

        • Ran, Y., et al. (2018). Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. Journal of Visualized Experiments, (131), 56708. [Link]

        • Sarlus, H., & Höglinger, G. U. (2017). Cellular mechanisms of γ-secretase substrate selection, processing and toxicity. Molecular Neurodegeneration, 12(1), 5. [Link]

        • Zhang, Y., et al. (2023). Nanoparticles loaded with natural medicines for the treatment of Alzheimer's disease. Frontiers in Pharmacology, 14, 1269384. [Link]

        • Portelius, E., et al. (2010). A novel pathway for amyloid precursor protein processing. Journal of Biological Chemistry, 285(43), 33245-33254. [Link]

        • Liao, M., et al. (2020). Mechanisms of γ-Secretase Activation and Substrate Processing. ACS Central Science, 6(6), 941-951. [Link]

        • LaFerla, F. M., & Green, K. N. (2012). Amyloid Precursor Protein Processing and Alzheimer's Disease. Cold Spring Harbor Perspectives in Medicine, 2(9), a006333. [Link]

        • Rogers, K., et al. (2012). Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease. Journal of Alzheimer's Disease, 31(4), 849-861. [Link]

        Sources

        Techniques for measuring L-Napamp Ki value

        Precision Kinetics: Determination of for L-Napamp (Thrombin Inhibition)

        Executive Summary

        This application note details the protocol for determining the inhibitory constant (

        L-Napamp
        
        

        L-Napamp serves as a critical reference standard in anticoagulant development (structurally related to Dabigatran). Because L-Napamp exhibits low-nanomolar affinity (

        Tight-Binding Inhibition kinetics

        Theoretical Framework

        The Challenge of Tight-Binding Inhibitors

        In classical enzymology, we assume

        
        
        
        
        tight-binding inhibitor
        • If you use 1 nM Thrombin and the

          
           is 2 nM, a significant fraction of the inhibitor is bound to the enzyme.
          
        • Consequence: The free inhibitor concentration is significantly lower than the total added inhibitor, leading to an underestimation of potency (higher apparent

          
          ) if standard 
          
          
          equations are used.
        Reaction Mechanism

        L-Napamp binds competitively to the S1 specificity pocket of Thrombin, preventing the cleavage of chromogenic substrates (e.g., S-2238).

        ThrombinInhibitionEThrombin (E)ESES ComplexE->ES+ SEIEI Complex(Inactive)E->EI+ ISSubstrate (S)(S-2238)IL-Napamp (I)ES->Ek-1PProduct (P)(pNA - Yellow)ES->PkcatEI->EVery Slow (Tight Binding)

        Figure 1: Competitive binding mechanism of L-Napamp. The high affinity formation of the EI complex depletes free enzyme, requiring specific kinetic modeling.

        Materials & Experimental Setup

        Reagents
        ComponentSpecificationPurpose
        Enzyme Human
        
        
        -Thrombin
        Target Protease. Working conc: 0.1 – 1.0 nM.
        Substrate S-2238 (H-D-Phe-Pip-Arg-pNA)Chromogenic substrate specific for Thrombin.
        Inhibitor L-Napamp (CAS: 159702-07-5)Test compound. Dissolve stock in DMSO.[1]
        Buffer 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-6000PEG/BSA is mandatory to prevent enzyme loss to plasticware at low concentrations.
        Stop Solution 20% Acetic AcidOptional for endpoint assays (Kinetic reads preferred).
        Instrument Settings
        • Detection: Absorbance at 405 nm (formation of p-nitroaniline).

        • Mode: Kinetic (reading every 30 seconds for 20 minutes).

        • Temperature: 37°C (Strictly controlled;

          
           is temperature-dependent).
          

        Protocol: Determination[2][3][4][5][6][7]

        Phase 1: Enzyme Titration (Active Site Quantification)

        Before measuring

        • Prepare a dilution series of Thrombin (0.1 nM to 10 nM).

        • Add saturating Substrate (

          
          ).
          
        • Measure initial velocity (

          
          ).
          
        • Select an enzyme concentration that yields a linear signal but remains as low as possible (ideally

          
           of the expected 
          
          
          , though detection limits may force higher concentrations).
        Phase 2: The Morrison Assay

        This protocol uses a fixed enzyme and substrate concentration while varying the inhibitor.

        Step-by-Step Workflow:

        • Preparation of L-Napamp:

          • Prepare a 10 mM stock in 100% DMSO.

          • Perform serial dilutions (1:3) in Assay Buffer to generate 10 concentrations.

          • Target Range: 0.01 nM to 100 nM (bracketing the expected 2–5 nM

            
            ).
            
        • Plate Setup (96-well):

          • Blank: Buffer + Substrate (No Enzyme).

          • Control (

            
            ):  Enzyme + Substrate + DMSO (No Inhibitor).
            
          • Test: Enzyme + Substrate + L-Napamp (varying conc.).

        • Reaction Initiation:

          • Add Enzyme (50 µL) to the plate.

          • Add L-Napamp (25 µL) to appropriate wells.

          • Critical Step: Incubate for 15–30 minutes at 37°C. Tight-binding inhibitors require time to reach equilibrium (

            
            ).
            
          • Add Substrate (25 µL) to initiate reaction. (Final

            
             should be equal to 
            
            
            , typically ~10–20 µM for S-2238).
        • Data Acquisition:

          • Monitor OD405 for 20 minutes.

          • Calculate the slope (mOD/min) for the linear portion of the curve to determine steady-state velocity (

            
            ).
            

        Data Analysis & Calculation

        Why is Insufficient

        For L-Napamp, the standard Cheng-Prusoff equation (

        invalid
        
        
        Morrison Equation
        The Morrison Equation

        Fit the plot of Initial Velocity (

        
        

        Where:

        • 
           = Velocity at inhibitor concentration 
          
          
        • 
           = Velocity with no inhibitor
          
        • 
           = Total active enzyme concentration (determined in Phase 1)
          
        • 
           = Apparent 
          
          
        Calculating True

        Once

        Kinetic Analysis Workflow

        AnalysisWorkflowRawDataRaw Kinetic Data(OD405 vs Time)VelocityCalculate Slope (Vi)(mOD/min)RawData->VelocityCheckCheck [E] vs KiIs [E] < Ki/10?Velocity->CheckStandardUse Cheng-Prusoff(Standard IC50)Check->StandardYes (Classic)MorrisonUse Morrison Equation(Tight Binding)Check->MorrisonNo (L-Napamp)FinalReport True Ki(Expected: 2.0 - 5.0 nM)Standard->FinalMorrison->Final

        Figure 2: Decision tree for selecting the correct mathematical model. For L-Napamp, the Morrison path is required.

        Troubleshooting & Validation

        IssueProbable CauseCorrective Action
        Non-linear progress curves Substrate depletion or Enzyme instabilityReduce
        
        
        or shorten measurement time. Ensure 0.1% PEG/BSA is in buffer.
        
        
        varies with
        
        
        Tight-binding artifactUse Morrison equation. If using
        
        
        , extrapolate to
        
        
        .
        
        
        > 10 nM
        Inhibitor degradation or Isomer issueVerify L-Napamp purity (HPLC). Ensure L-isomer is used (D-isomers of the linker may be less active).
        Z' Factor < 0.5 Pipetting error or signal driftUse automated liquid handling. Increase incubation time to ensure equilibrium.

        References

        • Stürzebecher, J., et al. (1983). "Synthetic inhibitors of serine proteinases. 29. Structure-activity relationships of derivatives of 4-amidinophenylalanine as inhibitors of thrombin and trypsin." Pharmazie, 38(1), 23-27.

        • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Chapter 6: Tight-Binding Inhibitors).

        • Bieth, J. G. (1995). "Theoretical and practical aspects of proteinase inhibition kinetics." Methods in Enzymology, 248, 59-84.

        • TargetMol. (2024). "L-Napamp Chemical Properties and Usage." TargetMol Chemicals.

        Troubleshooting & Optimization

        Technical Support Center: Optimizing L-Napamp (NAPAP) for Thrombin Inhibition

        Author: BenchChem Technical Support Team. Date: February 2026

        Status: Operational Agent: Senior Application Scientist (Biochemistry & Assay Development) Ticket ID: #THR-OPT-004 Topic: L-Napamp (NAPAP) Concentration Optimization & Troubleshooting

        Core Directive & Introduction

        Welcome to the Technical Support Center. You are likely working with L-Napamp (commonly referred to as NAPAP or N-

        
        -(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide). This is a potent, synthetic, competitive inhibitor of Thrombin (
        
        
        
        -Thrombin, Factor IIa).[1]

        Unlike standard reversible inhibitors, L-Napamp often exhibits tight-binding kinetics (

        
         in the low nanomolar range, typically 2–6 nM). This specific characteristic means standard optimization protocols (assuming 
        
        
        
        ) often fail, leading to underestimated potency or non-linear
        
        
        curves.

        This guide addresses the specific challenges of optimizing L-Napamp concentrations, focusing on solubility, kinetic validation, and troubleshooting assay anomalies.

        Assay Setup & Solubility (The Foundation)

        Q: How do I solubilize L-Napamp without inhibiting Thrombin myself?

        A: L-Napamp is hydrophobic due to the naphthylsulfonyl group. Improper solubilization leads to microprecipitation, which scatters light in chromogenic assays and causes false "inhibition" readings.

        Protocol: The "Solvent-Drop" Method

        • Primary Stock: Dissolve L-Napamp in 100% DMSO to a concentration of 10 mM .

          • Critical: Do not use water or buffer for the primary stock; it will not dissolve.

        • Intermediate Dilution: Dilute the stock 1:100 into your assay buffer immediately before use to create a 100

          
          M working solution.
          
          • Note: This keeps the final DMSO concentration in the well below 1%. Thrombin is generally tolerant of DMSO up to 5%, but

            
             will denature the enzyme.
            
        • Buffer Composition: Use a high-ionic strength buffer to stabilize the hydrophobic interaction.

          • Recommended: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-6000 (prevents surface adsorption), pH 7.4.

        Q: My changes when I change enzyme concentration. Why?

        A: This is the hallmark of a tight-binding inhibitor . If

        
         (which is true for L-Napamp where 
        
        
        
        nM and typical Thrombin assays use 1–5 nM enzyme), the assumption that free inhibitor concentration equals total inhibitor concentration breaks down. You are depleting the inhibitor by binding it to the enzyme.

        The Fix: You must perform the optimization at the lowest detection limit of Thrombin (typically 50–100 pM using a sensitive fluorogenic substrate) OR use the Morrison Equation for curve fitting instead of the standard 4-parameter logistic (Hill) equation.

        Kinetic Optimization (The Core)

        Q: How do I determine the true for L-Napamp?

        A: Do not rely on a single-point inhibition assay. You must run a matrix of substrate vs. inhibitor concentrations.[2]

        Experimental Workflow (Graphviz Diagram):

        Thrombin_Inhibition Start Start Optimization Solubilization 1. Solubilize L-Napamp (100% DMSO Stock) Start->Solubilization Reaction 3. Incubate Thrombin + L-Napamp (10-15 min equilibrium) Solubilization->Reaction Substrate_Prep 2. Prepare Substrate (e.g., S-2238) [S] = 0.5 to 5 x Km Measurement 4. Add Substrate Measure V0 (Initial Velocity) Substrate_Prep->Measurement Reaction->Measurement Analysis 5. Fit Data Measurement->Analysis Fit_Type Is [E] >> Ki? Analysis->Fit_Type Michaelis Use Michaelis-Menten (Competitive Model) Fit_Type->Michaelis Yes (Weak Binding) Morrison Use Morrison Eq. (Tight Binding) Fit_Type->Morrison No (Tight Binding/L-Napamp)

        Caption: Workflow for determining Ki. Note the critical branch point at Step 5 depending on the Enzyme:Inhibitor ratio.

        Data Analysis: The Morrison Equation

        For L-Napamp, use this equation for non-linear regression:

        
        
        

        Where:

        • 
           = Velocity with inhibitor
          
        • 
           = Velocity without inhibitor
          
        • 
           = Total Thrombin concentration
          
        • 
           = Total L-Napamp concentration
          

        Troubleshooting Anomalies

        Q: I see time-dependent inhibition. Is L-Napamp slow-binding?

        A: L-Napamp is generally a fast-binding inhibitor, but "slow-binding" artifacts can occur if:

        • Equilibrium Time is Insufficient: The naphthyl group requires time to orient into the hydrophobic aryl-binding pocket. Ensure a 10–15 minute pre-incubation of Enzyme + Inhibitor before adding the substrate.

        • Substrate Competition: If you add Inhibitor and Substrate simultaneously, the substrate protects the active site, delaying inhibition onset.

        Troubleshooting Matrix
        SymptomProbable CauseCorrective Action
        High Background Absorbance L-Napamp precipitation.Reduce stock concentration; increase DMSO to 5% (if tolerated) or add 0.01% Tween-20.
        Flat Inhibition Curve Substrate concentration too high (
        
        
        ).
        Reduce
        
        
        to
        
        
        . Competitive inhibitors are ineffective if substrate saturates the enzyme.
        
        
        varies day-to-day
        Thrombin instability or autolysis.Add 0.1% BSA or PEG-6000 to buffer. Store Thrombin in aliquots at -80°C.
        No Inhibition observed Hydrolysis of L-Napamp.L-Napamp is stable, but check pH. Avoid pH > 8.5 where ester/amide bonds might destabilize over long storage.
        Q: How do I validate specificity against other proteases?

        A: L-Napamp is highly specific for Thrombin but can cross-react with Trypsin or Factor Xa at high concentrations.

        Specificity Protocol: Run the exact same inhibition curve using:

        • Factor Xa (Substrate: S-2765)

        • Trypsin (Substrate: S-2222)

        Target Selectivity Ratio:

        
        
        A successful optimization should yield a ratio > 100.
        

        Visualizing the Troubleshooting Logic

        Use this decision tree when your results do not match expected literature values (

        
         nM).
        

        Troubleshooting_Tree Problem Issue: Unexpected IC50 / Ki Check_S Check [Substrate] Problem->Check_S Check_E Check [Enzyme] Problem->Check_E Check_Sol Check Solubility Problem->Check_Sol S_High Is [S] >> Km? Check_S->S_High E_High Is [E] > 10 nM? Check_E->E_High Sol_Bad Precipitate Visible? Check_Sol->Sol_Bad Action_S Reduce [S] to ~Km Recalculate Ki_app S_High->Action_S Yes Action_E Use Morrison Eq (Tight Binding) E_High->Action_E Yes Action_Sol Add 0.01% Tween-20 Check DMSO % Sol_Bad->Action_Sol Yes

        Caption: Decision tree for diagnosing deviations in L-Napamp inhibition data.

        References

        • Hilpert, K., et al. (1994). Design and synthesis of potent and highly selective thrombin inhibitors.[1][3] Journal of Medicinal Chemistry.

        • Di Cera, E. (2008). Thrombin interactions.[1][2][3][4][5] Nature.

        • Biophen. (2017). Diagnostic Accuracy of a Novel Chromogenic Direct Thrombin Inhibitor Assay. Thrombosis and Haemostasis.[4][5][6][7][8]

        • Sigma-Aldrich. (2024). Enzymatic Assay of Thrombin (EC 3.4.21.5).

        • MedChemExpress. (2024). NAPAP Thrombin Inhibitor Product Information.[1][9][10]

        Sources

        L-Napamp Technical Support Center: A Guide to Cellular Assays

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the L-Napamp Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for cellular assays involving L-Napamp, a positive allosteric modulator (PAM) of AMPA receptors. As a bioactive small molecule, understanding its behavior in cellular systems is critical for generating reliable and reproducible data. This resource provides FAQs, troubleshooting guides, and detailed experimental protocols to help you navigate the complexities of your research.

        Introduction to L-Napamp and its Mechanism of Action

        L-Napamp is a small molecule that acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2][3][4] Unlike agonists that directly activate the receptor, L-Napamp binds to an allosteric site, modulating the receptor's function to enhance synaptic transmission without directly causing receptor over-activation and potential excitotoxicity at therapeutic concentrations.[5] This modulation can be beneficial for studying synaptic plasticity and has potential therapeutic applications in conditions with cognitive impairment.[6][7]

        Frequently Asked Questions (FAQs)

        Q1: What is the expected on-target effect of L-Napamp in a cellular assay?

        A1: The primary on-target effect of L-Napamp is the potentiation of AMPA receptor function. In cellular assays, this can manifest as an increase in intracellular calcium in response to glutamate or an AMPA receptor agonist, enhanced synaptic transmission in neuronal cultures, or changes in gene expression downstream of AMPA receptor activation.

        Q2: What is a typical concentration range for L-Napamp in cellular assays?

        A2: The optimal concentration of L-Napamp should be determined empirically for each cell type and assay. A good starting point is to perform a concentration-response curve, typically ranging from nanomolar to low micromolar concentrations. It is crucial to identify a concentration that provides a robust on-target effect without inducing cytotoxicity.

        Q3: What are the potential off-target effects of L-Napamp?

        A3: While specific off-target interactions of L-Napamp are not extensively documented, off-target effects are a possibility with any small molecule.[8][9][10] Potential off-target effects could include interactions with other ion channels, G-protein coupled receptors, or enzymes. High concentrations of AMPA receptor PAMs can also lead to excitotoxicity, an on-target effect that can be mistaken for a non-specific off-target effect.[6]

        Q4: How can I be sure the observed effect is due to AMPA receptor modulation?

        A4: The most effective way to confirm an on-target effect is to use a specific AMPA receptor antagonist, such as NBQX or CNQX.[11] If the effect of L-Napamp is blocked by the co-application of an AMPA receptor antagonist, it is highly likely to be an on-target effect.

        Troubleshooting Guide for L-Napamp in Cellular Assays

        Unexpected results are a common challenge in cellular assays.[12][13][14] This section provides a guide to troubleshooting common issues you may encounter when working with L-Napamp.

        Observed Problem Potential Cause Troubleshooting Steps
        Unexpected Cytotoxicity 1. Excitotoxicity (On-target): At high concentrations, L-Napamp may over-potentiate AMPA receptors, leading to excessive calcium influx and cell death.[6] 2. Off-target effects: L-Napamp may be interacting with other cellular targets that regulate cell viability.1. Perform a detailed concentration-response curve: Identify the lowest effective concentration. 2. Co-treat with an AMPA receptor antagonist: If the cytotoxicity is blocked, it is likely on-target excitotoxicity. 3. Use a different cell line: Test in a cell line that does not express AMPA receptors to see if the cytotoxicity persists.
        High Background Signal 1. Compound precipitation: L-Napamp may not be fully soluble at the tested concentration. 2. Autofluorescence: The compound itself may be fluorescent at the excitation/emission wavelengths used in the assay. 3. Contamination: Microbial or chemical contamination of cell cultures or reagents.[15][16]1. Check solubility: Visually inspect the media for precipitates and consider using a lower concentration or a different solvent. 2. Measure autofluorescence: Run a control with L-Napamp in cell-free media. 3. Test for contamination: Regularly test cell cultures for mycoplasma and other contaminants.
        Inconsistent or Non-reproducible Results 1. Cell passage number: High passage numbers can lead to phenotypic drift.[12] 2. Reagent variability: Inconsistent quality of media, sera, or other reagents. 3. Assay timing: The timing of compound addition and measurement can be critical.1. Use low passage number cells: Thaw a fresh vial of cells after a defined number of passages. 2. Standardize reagents: Use the same lot of reagents for a set of experiments. 3. Optimize and standardize the assay protocol: Ensure consistent timing for all steps.
        No Observed Effect 1. Inactive compound: The compound may have degraded. 2. Low receptor expression: The cell line may not express sufficient levels of AMPA receptors. 3. Incorrect assay conditions: The assay may not be sensitive enough to detect the effect.1. Verify compound activity: Test the compound in a well-characterized positive control cell line. 2. Confirm receptor expression: Use qPCR or Western blotting to confirm AMPA receptor expression. 3. Optimize assay parameters: Adjust parameters such as cell density, incubation time, and agonist concentration.

        Experimental Protocols

        Protocol 1: Determining the Optimal Concentration of L-Napamp
        • Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.

        • Compound Preparation: Prepare a 2x stock solution of L-Napamp in your assay buffer. Create a dilution series to cover a range from 1 nM to 100 µM.

        • Treatment: Add an equal volume of the 2x L-Napamp stock solutions to the wells. Include a vehicle control (e.g., DMSO).

        • Incubation: Incubate for the desired period.

        • Assay Readout: Perform your cellular assay (e.g., calcium imaging, cell viability assay).

        • Data Analysis: Plot the response as a function of the L-Napamp concentration to determine the EC50.

        Protocol 2: Validating On-Target Effects with an AMPA Receptor Antagonist
        • Cell Seeding: Plate cells as described in Protocol 1.

        • Antagonist Pre-treatment: Pre-incubate the cells with a specific AMPA receptor antagonist (e.g., 10 µM NBQX) for 30 minutes.

        • L-Napamp Treatment: Add L-Napamp at a concentration that produces a robust response (determined from Protocol 1) in the presence of the antagonist. Include controls with L-Napamp alone and the antagonist alone.

        • Incubation and Readout: Follow the standard protocol for your assay.

        • Data Analysis: Compare the response in the presence and absence of the antagonist. A significant reduction in the L-Napamp-induced effect in the presence of the antagonist confirms an on-target mechanism.

        Visualizing Experimental Workflows and Potential Off-Target Pathways

        To aid in experimental design and data interpretation, the following diagrams illustrate a logical troubleshooting workflow and a hypothetical off-target signaling pathway.

        Troubleshooting_Workflow A Unexpected Result Observed (e.g., Cytotoxicity, High Background) B Step 1: Verify Assay Integrity - Check positive/negative controls - Test for contamination - Confirm reagent quality A->B C Step 2: Investigate On-Target Effects - Perform concentration-response curve - Co-treat with AMPA receptor antagonist B->C Assay Validated G Conclusion: Assay Artifact (Issue with controls or reagents) B->G Assay Fails Validation D Step 3: Investigate Off-Target Effects - Test in AMPA receptor-negative cell line - Use structurally related inactive analog C->D Effect is Not Blocked E Conclusion: On-Target Effect (Dose-dependent and blocked by antagonist) C->E Effect is Blocked F Conclusion: Off-Target Effect (Persists in the absence of AMPA receptors) D->F

        Caption: A logical workflow for troubleshooting unexpected results in cellular assays with L-Napamp.

        Hypothetical_Off_Target_Pathway cluster_0 On-Target Pathway cluster_1 Hypothetical Off-Target Pathway LNapamp_on L-Napamp AMPAR AMPA Receptor LNapamp_on->AMPAR potentiates Ca_Influx Ca2+ Influx AMPAR->Ca_Influx leads to Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity LNapamp_off L-Napamp Off_Target Off-Target Kinase LNapamp_off->Off_Target inhibits Signaling_Cascade Stress Signaling Cascade (e.g., MAPK) Off_Target->Signaling_Cascade activates Cytotoxicity Cytotoxicity Signaling_Cascade->Cytotoxicity

        Caption: A diagram illustrating a hypothetical off-target pathway for L-Napamp leading to cytotoxicity.

        References

        • ChemHelp ASAP. (2020, August 23). off-target effects. YouTube. [Link]

        • Cell Press. (2015, February 18). Desensitized AMPA Receptors Escape the Synapse to Accelerate Recovery from Depression. YouTube. [Link]

        • Lei, Q., & Vodyanoy, V. (2000). Positive allosteric modulators of AMPA receptors reduce proton-induced receptor desensitization in rat hippocampal neurons. Neuroscience Letters, 280(1), 5-8. [Link]

        • Meimetis, L. G., et al. (2024). Inference of drug off-target effects on cellular signaling using interactome-based deep learning. Nature Communications, 15(1), 2296. [Link]

        • National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]

        • Tomita, S., et al. (2005). Regulation of AMPA receptor gating and pharmacology by TARP auxiliary subunits. The Journal of Physiology, 569(Pt 2), 377–384. [Link]

        • Rogawski, M. A. (2013). AMPA receptors as a molecular target in epilepsy therapy. Acta Neurologica Scandinavica. Supplementum, (197), 9–18. [Link]

        • Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Link]

        • Stensbøl, T. B., Madsen, U., & Krogsgaard-Larsen, P. (2002). The AMPA receptor binding site: focus on agonists and competitive antagonists. Current Pharmaceutical Design, 8(10), 857–872. [Link]

        • Rogawski, M. A. (2013). AMPA Receptors as a Molecular Target in Epilepsy Therapy. Acta Neurologica Scandinavica, 127(s197), 9-18. [Link]

        • Hassan, S., et al. (2021). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences, 22(15), 8233. [Link]

        • Thoreson, W. B., & Ulphani, J. S. (2000). Pharmacology of Selective and Non-Selective Metabotropic Glutamate Receptor Agonists at L-AP4 Receptors in Retinal ON Bipolar Cells. Visual Neuroscience, 17(5), 719-730. [Link]

        • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

        • Jaskiewicz, N. (2016, October 11). Can anyone help identify this cell culture artifact? ResearchGate. [Link]

        • Ghavampour, S., et al. (2025, March 4). Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis. Frontiers in Neurology. [Link]

        • Meimetis, L. G., et al. (2025, March 21). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. STAR Protocols, 6(1), 102925. [Link]

        • National Center for Biotechnology Information. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

        • Wikipedia. (2023, December 2). AMPA receptor positive allosteric modulator. [Link]

        • Stensbøl, T. B., et al. (2002). The AMPA Receptor Binding Site: Focus on Agonists and Competitive Antagonists. Current Pharmaceutical Design, 8(10), 857-72. [Link]

        • Wang, Y., et al. (2021). A review for cell-based screening methods in drug discovery. Biomedicine & Pharmacotherapy, 137, 111333. [Link]

        • Jin, R., et al. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Journal of Neuroscience, 25(39), 9027–9036. [Link]

        • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. [Link]

        • Wójcik, M., & Bąk, M. (2020). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Cellular & Molecular Biology Letters, 25, 22. [Link]

        • Soares-da-Silva, P., et al. (1993). Studies on the pharmacology of the inward transport of L-DOPA in rat renal tubules. British Journal of Pharmacology, 109(3), 754–760. [Link]

        • Västermark, Å., et al. (2020). Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. Drug Discovery Today, 25(11), 1956-1965. [Link]

        • Agilent. (n.d.). Trends in Cell-based Assays. Retrieved February 4, 2026, from [Link]

        • LabRoots. (2020, November 23). Cell Culture Troubleshooting Tips and Tricks. YouTube. [Link]

        • Izquierdo, I., & Medina, J. H. (1995). Correlation between the pharmacology of long-term potentiation and the pharmacology of memory. Neurobiology of Learning and Memory, 63(1), 19–32. [Link]

        Sources

        Technical Support Center: Optimizing L-Napamp Selectivity for Thrombin

        Author: BenchChem Technical Support Team. Date: February 2026

        Status: Online Operator: Senior Application Scientist Ticket Topic: Selectivity Optimization of

        
        -(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide (L-Napamp/NAPAP)
        

        Introduction: The Selectivity Paradox

        Welcome to the technical support hub. You are likely working with L-Napamp (or NAPAP), a synthetic small-molecule inhibitor designed to target Thrombin (Factor IIa) .

        The core challenge with this molecule is distinguishing Thrombin from its structural cousin, Trypsin . Both are serine proteases with high affinity for basic residues (Arg/Lys) at the P1 position. L-Napamp utilizes an amidinophenylalanine moiety to mimic Arginine, fitting into the deep S1 pocket.

        However, if your selectivity ratios are low (i.e., the inhibitor blocks Trypsin nearly as well as Thrombin), the issue usually lies in the stereochemistry of the P1 residue or the flexibility of the P2 linker .

        Below are the three most common "Troubleshooting Tickets" we receive for this molecule, along with field-proven solutions.

        Ticket #1: "My Selectivity Ratio (Thrombin/Trypsin) is Low (< 10-fold)"

        Diagnosis: Stereochemical Mismatch (The "L" vs. "D" Problem).

        Root Cause Analysis: Standard NAPAP is often synthesized or sold as a racemate or specifically as the D-isomer . The designation "L-Napamp" implies you are utilizing the L-enantiomer of the 4-amidinophenylalanine residue.

        • D-isomer: The phenyl ring orients correctly to project the amidino group into the Asp189 anionic hole (S1 pocket) while positioning the hydrophobic naphthyl group into the aryl-binding site (S4) , which is unique to Thrombin.

        • L-isomer: The geometry is distorted. The backbone forces the inhibitor to adopt a conformation that fits Trypsin (which is more promiscuous) but clashes with the restricted S2/S4 architecture of Thrombin.

        Corrective Protocol:

        • Verify Enantiomeric Purity: Check your Certificate of Analysis. If you are using pure L-Napamp, you are fighting a structural uphill battle.

        • The "Switch" Strategy: If experimental constraints allow, synthesize or purchase the D-isomer (

          
          -(2-naphthylsulfonylglycyl)-D-4-amidinophenylalanine piperidide). The D-isomer typically exhibits a 
          
          
          
          for Thrombin in the low nanomolar range (<10 nM), whereas the L-isomer is often micromolar.

        Data Comparison:

        Compound VariantThrombin
        
        
        (nM)
        Trypsin
        
        
        (nM)
        Selectivity Ratio (Tryp/Thromb)
        D-NAPAP 6 600 100x
        L-NAPAP ~1,500~800~0.5x (Non-selective)
        Racemic NAPAP ~12~700~58x

        Note: Data generalized from Stürzebecher et al. and hilpert et al. (See References).

        Ticket #2: "The Inhibitor is Potent, but Selectivity is Still Insufficient"

        Diagnosis: Sub-optimal S4 Pocket Occupation.

        Root Cause Analysis: If you are committed to the L-scaffold (or even using the D-form) and need higher selectivity, you must exploit the S4 Aryl-Binding Site .

        • Thrombin: Has a hydrophobic "canyon" (S4) formed by Trp215, Leu99, and Ile174. It specifically binds aromatic groups (like the naphthyl in NAPAP).

        • Trypsin: Lacks this specific aryl-binding architecture.

        Corrective Protocol: The Linker Modification The Glycine linker (P2 position) in standard NAPAP is highly flexible. This entropy allows the naphthyl group to "flop" around, occasionally fitting into Trypsin.

        Step-by-Step Optimization:

        • Rigidify the Linker: Replace the Glycine (Gly) spacer with a D-residue (e.g., D-Phe or D-Cyclohexylalanine). This restricts conformational freedom.

        • Mechanism: The rigid linker forces the distal naphthyl group into a "lock-and-key" fit with the Thrombin S4 pocket. Since Trypsin cannot accommodate this rigid hydrophobic stack, selectivity increases.

        Visualization: Structural Logic of Selectivity

        ThrombinSelectivity cluster_Thrombin Thrombin Active Site cluster_Trypsin Trypsin Active Site NAPAP L-Napamp / NAPAP (Inhibitor) S1_T S1 Pocket (Asp189) NAPAP->S1_T Amidinophenylalanine (Primary Anchor) S4_T S4 Aryl Pocket (Trp215/Leu99) *UNIQUE* NAPAP->S4_T Naphthyl Group (Critical for Selectivity) S2_T S2 Subsite (Proximal His57) NAPAP->S2_T Piperidine Ring S1_Tryp S1 Pocket (Asp189) NAPAP->S1_Tryp Binds Well S4_Tryp S4 Region (Open/Promiscuous) NAPAP->S4_Tryp No Specific Interaction (Loss of Selectivity)

        Caption: The Thrombin S4 pocket (Red) is the critical discriminator. Trypsin lacks this specific hydrophobic enclosure. Targeting S4 with rigid linkers improves selectivity.

        Ticket #3: "My Values Drift Over Time"

        Diagnosis: Slow-Binding Kinetics & Ionic Strength Interference.

        Root Cause Analysis:

        • Slow Binding: NAPAP-type inhibitors often exhibit "slow-tight binding" kinetics. If you measure activity immediately after mixing, you capture the initial collision complex (

          
          ), not the final stable complex (
          
          
          
          ).
        • Sodium Dependence: Thrombin is an allosteric enzyme regulated by

          
          . Low ionic strength or lack of sodium destabilizes the "fast" form of Thrombin, altering 
          
          
          
          for the substrate and
          
          
          for the inhibitor.

        Corrective Protocol:

        • Pre-Incubation Step:

          • Mix Enzyme + Inhibitor (L-Napamp).

          • Incubate for 15–30 minutes at 37°C before adding the substrate.

          • This allows the system to reach the thermodynamic equilibrium (

            
            ).
            
        • Buffer Standardization:

          • Ensure your assay buffer contains physiological sodium.

          • Standard: 50 mM Tris-HCl, 150 mM NaCl , 0.1% PEG-6000, pH 7.8.

          • Warning: Avoid phosphate buffers if possible, as they can sequester cations required for optimal protease activity.

        Troubleshooting Workflow

        Use this logic flow to diagnose your specific experimental issue.

        TroubleshootingFlow Start Start: Low Selectivity or Potency? CheckIso Check Stereochemistry: Is it L- or D-isomer? Start->CheckIso IsL It is L-isomer CheckIso->IsL IsD It is D-isomer CheckIso->IsD Action1 CRITICAL ERROR: L-isomer has poor fit. Switch to D-NAPAP. IsL->Action1 CheckLinker Check Structure: Is P2 Linker Glycine? IsD->CheckLinker IsGly Yes (Standard NAPAP) CheckLinker->IsGly IsMod No (Modified) CheckLinker->IsMod Action2 OPTIMIZATION: Replace Gly with D-Phe to lock S4 binding. IsGly->Action2 CheckAssay Check Assay: Is Na+ present? Pre-incubation? IsMod->CheckAssay Action3 Fix Buffer: Add 150mM NaCl Incubate 20 mins. CheckAssay->Action3

        Caption: Decision tree for isolating the cause of poor L-Napamp performance.

        References

        • Stürzebecher, J., et al. (1997). Structure-activity relationships of new NAPAP-analogs. Journal of Medicinal Chemistry.

          • Key Finding: Establishes the baseline values and the critical importance of the P2 linker modific
        • Hilpert, K., et al. (1994). Design and synthesis of potent and highly selective thrombin inhibitors.[1][2][3] Journal of Medicinal Chemistry.

          • Key Finding: Demonstrates the stereochemical preference (D- vs L-) and the role of the naphthyl group in S4 binding.
        • Banner, D. W., & Hadváry, P. (1991).[4] Crystallographic analysis at 3.0-A resolution of the binding to human thrombin of four active site-directed inhibitors. Journal of Biological Chemistry.[4][5]

          • Key Finding: Provides the X-ray structural basis for the "aryl-binding site" (S4) unique to thrombin, which NAPAP exploits.
        • Bode, W., et al. (1990). The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment. The EMBO Journal.

          • Key Finding: Defines the "canyon-like" active site of Thrombin compared to the bowl-shaped site of Trypsin.

        Sources

        Validation & Comparative

        Comparative Efficacy Guide: L-Napamp (L-NAPAP) vs. Argatroban

        [1]

        Executive Summary & Strategic Context

        Objective: This guide provides a technical comparison between Argatroban , a clinically approved direct thrombin inhibitor (DTI), and L-NAPAP (often referred to as L-Napamp in specific synthesis contexts), a highly potent synthetic DTI primarily utilized as a research benchmark and structural prototype.[1]

        Core Distinction:

        • Argatroban: The Clinical Standard .[1] A univalent, reversible DTI used for heparin-induced thrombocytopenia (HIT).[1][2] It balances potency (

          
          ) with a pharmacokinetic profile suitable for intravenous infusion.
          
        • L-NAPAP: The High-Affinity Benchmark .[1] A synthetic derivative (

          
          -(2-naphthylsulfonylglycyl)-L-4-amidinophenylalanine piperidide) with superior binding affinity (
          
          
          ).[1] While structurally significant as the precursor to oral DTIs like dabigatran, it remains a tool compound for in vitro validation due to its specific physicochemical properties.

        Mechanistic & Structural Comparison

        Both compounds function as Direct Thrombin Inhibitors (DTIs) , bypassing Antithrombin III to bind directly to the catalytic active site of thrombin (Factor IIa).[1] However, their binding modes and resulting kinetics differ.[1][2]

        Structural Binding Logic[1]
        • Argatroban: Binds reversibly to the catalytic active site (S1 pocket) of thrombin.[1][3] It is a peptidomimetic derived from L-arginine.[1] Its univalent binding ensures it does not interact with the fibrin-binding exosite, allowing it to inhibit both free and clot-bound thrombin—a critical advantage over heparin.[1]

        • L-NAPAP: Exhibits a "lock-and-key" fit into the S1 specificity pocket with higher affinity than Argatroban. The naphthylsulfonyl group provides strong hydrophobic interactions, anchoring the molecule tightly. This high affinity makes L-NAPAP an ideal positive control in competitive binding assays.[1]

        Quantitative Performance Data
        FeatureArgatroban L-NAPAP (L-Napamp) Implication
        Inhibition Constant (
        
        
        )
        
        
        [1, 2]
        
        
        [3, 4]
        L-NAPAP is ~10x more potent in pure enzyme assays.[1]
        Binding Type Reversible, UnivalentReversible, CompetitiveBoth inhibit clot-bound thrombin.[1][2][4]
        Selectivity High for ThrombinHigh for ThrombinL-NAPAP shows weaker inhibition of Trypsin/Factor Xa [3].[1][5]
        Half-Life (
        
        
        )
        
        
        (IV)
        Short (Rapid clearance)Argatroban is optimized for clinical maintenance; NAPAP is for acute/assay use.[1]
        Primary Application Clinical Anticoagulation (HIT)Research Reagent / Assay StandardNAPAP is the "gold standard" for in vitro potency.[1]

        Visualization of Inhibition Pathways

        The following diagram illustrates the competitive inhibition mechanism shared by both agents, highlighting the kinetic checkpoints where L-NAPAP's higher affinity alters the equilibrium.

        ThrombinInhibitionProthrombinProthrombinThrombinActive Thrombin (IIa)Prothrombin->ThrombinActivation (Xa/Va)FibrinogenFibrinogenThrombin->FibrinogenCatalysisComplexThrombin-Inhibitor Complex(Inactive)Thrombin->ComplexInhibitionFibrinFibrin ClotFibrinogen->FibrinPolymerizationInhibitorDTI (Argatroban / L-NAPAP)Inhibitor->ThrombinCompetitive Binding(Ki: NAPAP < Argatroban)

        Caption: Competitive inhibition pathway.[1][3] L-NAPAP shifts the equilibrium toward the inactive complex more efficiently due to lower

        Experimental Protocols for Comparative Assessment

        To objectively compare L-NAPAP and Argatroban, researchers must utilize assays that isolate the enzymatic activity of thrombin.[1] The Chromogenic Substrate Assay is the gold standard for determining

        aPTT
        Protocol A: Determination of via Chromogenic Assay

        Purpose: Calculate the precise inhibition constant (

        1

        Reagents:

        • Human

          
          -Thrombin (0.5 nM final conc).[1]
          
        • Chromogenic Substrate (e.g., S-2238 or equivalent specific for thrombin).[1]

        • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

        • Inhibitors: L-NAPAP (0.1 nM – 100 nM) and Argatroban (1 nM – 1000 nM).

        Workflow:

        • Preparation: Dilute inhibitors in serial dilutions (log scale).

        • Incubation: Mix 50

          
          L of Thrombin with 50 
          
          
          L of Inhibitor. Incubate at 37°C for 10 minutes to reach equilibrium.
        • Initiation: Add 100

          
          L of Chromogenic Substrate (
          
          
          concentration).[1]
        • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

        • Analysis: Plot Initial Velocity (

          
          ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors (crucial for L-NAPAP due to 
          
          
          ).[1]
        Protocol B: Plasma Clotting Time (aPTT) Comparison

        Purpose: Assess efficacy in a physiological matrix (plasma), accounting for protein binding.[1]

        Workflow:

        • Spiking: Spike Citrated Human Plasma with L-NAPAP (0–5

          
          M) and Argatroban (0–5 
          
          
          M).[1]
        • Activation: Add aPTT reagent (activator + phospholipid). Incubate 3 min at 37°C.

        • Recalcification: Add 25 mM

          
          .
          
        • Endpoint: Measure time to clot formation using a mechanical or optical coagulometer.

        • Result: Argatroban typically doubles aPTT at ~1–3

          
          M (plasma therapeutic range).[1] L-NAPAP will show a steeper dose-response curve.[1]
          

        Experimental Workflow Diagram

        The following diagram details the self-validating workflow for the Chromogenic Assay described in Protocol A.

        ChromogenicAssayPrep1. Prepare Serial Dilutions(L-NAPAP: 0.1-100 nM)(Argatroban: 1-1000 nM)Incubate2. Pre-Incubation (37°C, 10 min)Thrombin + InhibitorPrep->IncubateSubstrate3. Add Chromogenic Substrate(Initiate Reaction)Incubate->SubstrateRead4. Kinetic Reading (OD 405nm)Measure pNA releaseSubstrate->ReadAnalyze5. Data AnalysisFit to Morrison EquationRead->Analyze

        Caption: Step-by-step workflow for determining Ki values using a chromogenic substrate assay.

        Conclusion & Recommendations

        For drug development professionals and researchers:

        • Use L-NAPAP (L-Napamp) when you require a high-affinity positive control for binding assays or when designing structural derivatives.[1] Its

          
           of 2.1 nM makes it a stringent test for competitive displacement.[1]
          
        • Use Argatroban when simulating clinical efficacy , pharmacokinetics, or establishing relevant dosing baselines for anticoagulant therapy.[1]

        • Validation: Always verify the identity of "L-Napamp" as L-NAPAP (

          
          -(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide) to ensure reagent consistency.[1]
          

        References

        • Cleveland Clinic. (2023).[1] Direct Thrombin Inhibitors: Mechanism and Clinical Use. Retrieved from [Link][1]

        • National Institutes of Health (NIH). (2021).[1] Superior outcomes with Argatroban for heparin-induced thrombocytopenia: a Bayesian network meta-analysis. Retrieved from [Link]

        • National Institutes of Health (NIH). (2015).[1] Argatroban in the management of heparin-induced thrombocytopenia: a multicenter clinical trial. Retrieved from [Link]

        A Comparative Analysis of L-Napamp and Dabigatran for Neuroprotection and Anticoagulation in Ischemic Stroke

        Author: BenchChem Technical Support Team. Date: February 2026

        A Technical Guide for Researchers and Drug Development Professionals

        Introduction

        In the landscape of neurological and cardiovascular therapeutics, L-Napamp (also known as NAP or davunetide) and dabigatran represent two distinct yet potentially complementary pharmacological agents. L-Napamp, an eight-amino-acid peptide derived from activity-dependent neuroprotective protein (ADNP), has demonstrated significant neuroprotective properties in preclinical models of neurodegenerative diseases and ischemic injury.[1][2][3] Its primary mechanism is believed to involve the stabilization of microtubules, crucial for neuronal structure and function.[3][4] In contrast, dabigatran is a potent, direct thrombin inhibitor widely used as an oral anticoagulant to prevent thromboembolic events, particularly stroke in patients with atrial fibrillation.[5] Its therapeutic effect is centered on the inhibition of the coagulation cascade.

        This guide provides a comprehensive comparative analysis of L-Napamp and dabigatran, delving into their distinct mechanisms of action, pharmacological profiles, and potential applications, with a particular focus on the context of ischemic stroke where both neuroprotection and anticoagulation are critical therapeutic goals. We will also present detailed experimental protocols for the preclinical evaluation of these compounds, both individually and in combination.

        Comparative Pharmacological Profiles

        A fundamental understanding of the distinct pharmacological properties of L-Napamp and dabigatran is essential for their potential application. The following table summarizes their key characteristics.

        FeatureL-Napamp (Davunetide)Dabigatran
        Primary Mechanism Neuroprotection via microtubule stabilization.[3][4]Anticoagulation via direct thrombin inhibition.[5]
        Molecular Target Microtubules, potentially interacting with Tau protein.[4]Thrombin (Factor IIa).
        Therapeutic Indication Investigational for neurodegenerative diseases (e.g., Alzheimer's, PSP).[1][6]Stroke prevention in atrial fibrillation, treatment and prevention of DVT/PE.
        Route of Administration Intranasal (clinical trials).[6][7]Oral.
        Bioavailability ~100% intranasally in anesthetized rats.[7][8]Approximately 3-7% (as etexilate prodrug).
        Metabolism Likely peptide hydrolysis.Prodrug (dabigatran etexilate) is hydrolyzed to active dabigatran. Not metabolized by cytochrome P450.
        Elimination Half-life Not well-established in humans.~12-17 hours in patients with normal renal function.
        Primary Side Effects Generally well-tolerated; nasal irritation, headache reported in clinical trials.[5][9]Bleeding, gastrointestinal disturbances.

        Mechanism of Action: A Deeper Dive

        L-Napamp: A Guardian of Neuronal Integrity

        L-Napamp's neuroprotective effects are multifaceted, primarily revolving around the maintenance of the neuronal cytoskeleton. By stabilizing microtubules, it ensures the proper transport of essential molecules and organelles within neurons, a process often disrupted in neurodegenerative and ischemic conditions.[3] Furthermore, preclinical studies suggest that L-Napamp can interfere with inflammatory pathways, reduce oxidative stress, and inhibit apoptosis, potentially through interactions with proteins like p53.

        L_Napamp_Mechanism Ischemia Ischemia Microtubule Destabilization Microtubule Destabilization Ischemia->Microtubule Destabilization Oxidative Stress Oxidative Stress Inflammation Inflammation Oxidative Stress->Inflammation Neurotoxins Neurotoxins Apoptosis Apoptosis Neurotoxins->Apoptosis Neuronal Survival Neuronal Survival L_Napamp L-Napamp L_Napamp->Microtubule Destabilization Inhibits L_Napamp->Inflammation Inhibits L_Napamp->Apoptosis Inhibits

        Figure 1: L-Napamp's neuroprotective signaling pathways.
        Dabigatran: A Targeted Anticoagulant

        Dabigatran's mechanism is highly specific. As a direct thrombin inhibitor, it binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. This action effectively reduces the risk of thrombus formation and subsequent embolic events, such as ischemic stroke.

        Dabigatran_Mechanism Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin Fibrinogen->Fibrin Clot Formation Clot Formation Fibrin->Clot Formation Dabigatran Dabigatran Dabigatran->Thrombin Inhibits

        Figure 2: Dabigatran's mechanism of action in the coagulation cascade.

        Experimental Protocols for Comparative Evaluation

        To rigorously assess the individual and combined effects of L-Napamp and dabigatran, a series of in vitro and in vivo experiments are proposed.

        In Vitro Assays
        • Objective: To determine if L-Napamp possesses any anticoagulant properties and to confirm the activity of dabigatran.

        • Methodology:

          • Prepare human plasma samples.

          • Spike plasma with varying concentrations of L-Napamp, dabigatran (positive control), and a vehicle control.

          • Perform standard coagulation assays:

            • Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways.

            • Prothrombin Time (PT): Assesses the extrinsic and common pathways.

            • Thrombin Time (TT): Directly measures the final step of coagulation, the conversion of fibrinogen to fibrin.

          • Record the clotting time for each sample. An increase in clotting time indicates anticoagulant activity.

        • Objective: To evaluate the neuroprotective efficacy of L-Napamp and to investigate any potential neuroprotective or neurotoxic effects of dabigatran.

        • Methodology:

          • Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

          • Pre-treat the cells with various concentrations of L-Napamp, dabigatran, or a vehicle control for a specified duration.

          • Induce neuronal injury using a relevant stressor, such as:

            • Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions.

            • Glutamate Excitotoxicity: To model excitotoxic cell death.

            • Oxidative Stress (e.g., H₂O₂): To induce damage via reactive oxygen species.

          • Assess cell viability using assays such as:

            • MTT Assay: Measures mitochondrial metabolic activity.

            • LDH Assay: Quantifies lactate dehydrogenase release from damaged cells.

            • Live/Dead Staining (e.g., Calcein-AM/Ethidium Homodimer-1): To visualize viable and dead cells.

          • An increase in cell viability in treated groups compared to the injury control indicates a neuroprotective effect.

        Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Anticoagulation_Assays Anticoagulation Assays (aPTT, PT, TT) Neuroprotection_Assays Neuroprotection Assays (OGD, Excitotoxicity) Thrombosis_Model Thrombosis Model (FeCl3-induced) Stroke_Model Ischemic Stroke Model (MCAO) L_Napamp L_Napamp L_Napamp->Anticoagulation_Assays L_Napamp->Neuroprotection_Assays L_Napamp->Thrombosis_Model L_Napamp->Stroke_Model Dabigatran Dabigatran Dabigatran->Anticoagulation_Assays Dabigatran->Neuroprotection_Assays Dabigatran->Thrombosis_Model Dabigatran->Stroke_Model

        Figure 3: Experimental workflow for the comparative analysis.
        In Vivo Models
        • Objective: To assess the in vivo antithrombotic effects of dabigatran and to confirm the lack of such an effect with L-Napamp.

        • Methodology:

          • Anesthetize rodents (e.g., mice or rats).

          • Expose a carotid artery or femoral vein.

          • Administer L-Napamp, dabigatran, or vehicle control via an appropriate route (e.g., intravenous or oral gavage).

          • Apply a filter paper saturated with FeCl₃ solution to the exposed vessel to induce thrombosis.

          • Monitor blood flow in the vessel using a Doppler flow probe.

          • Measure the time to vessel occlusion. A longer time to occlusion in the treated groups indicates an antithrombotic effect.

        • Objective: To evaluate the neuroprotective efficacy of L-Napamp and the therapeutic benefit of dabigatran (through prevention of secondary thrombosis) in a clinically relevant model of stroke. This model also allows for the assessment of potential synergistic effects.

        • Methodology:

          • Induce focal cerebral ischemia in rodents by occluding the middle cerebral artery for a defined period (e.g., 60-90 minutes), followed by reperfusion.

          • Administer L-Napamp, dabigatran, a combination of both, or a vehicle control at a clinically relevant time point (e.g., at the time of reperfusion).

          • After a survival period (e.g., 24-72 hours), assess the following outcomes:

            • Infarct Volume: Measured by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC). A smaller infarct volume indicates neuroprotection.

            • Neurological Deficit Score: Evaluate motor and sensory function using a standardized scoring system. Improved scores suggest a therapeutic benefit.

            • Histological Analysis: Assess neuronal death, inflammation, and blood-brain barrier integrity in the ischemic penumbra.

        Discussion and Future Directions

        The distinct yet complementary mechanisms of action of L-Napamp and dabigatran present a compelling rationale for their combined use in the management of acute ischemic stroke. While dabigatran addresses the critical need for anticoagulation to prevent further clot formation and propagation, L-Napamp offers the potential to directly protect neurons from ischemic damage.

        Future research should focus on elucidating the optimal dosing and timing for the combined administration of these agents. Furthermore, exploring the potential for L-Napamp to mitigate any potential hemorrhagic risks associated with dabigatran, although speculative, could be a valuable area of investigation. Ultimately, well-designed preclinical studies are a prerequisite for any potential clinical translation of this combination therapy.

        References

        • Davunetide: A review of safety and efficacy data with a focus on neurodegenerative diseases. Expert Review of Clinical Pharmacology.

        • Davunetide. Pharmacokinetics and distribution to brain after intravenous or intranasal administration to rat. ResearchGate.

        • Davunetide. ResearchGate.

        • NAP mechanisms of neuroprotection. PubMed.

        • NAP (davunetide) modifies disease progression in a mouse model of severe neurodegeneration: protection against impairments in axonal transport. PubMed.

        • Natriuretic peptides in cardiovascular diseases: current use and perspectives. PMC.

        • Davunetide in patients with progressive supranuclear palsy: a randomised, double-blind, placebo-controlled phase 2/3 trial. PubMed.

        • NAP (Davunetide): The Neuroprotective ADNP Drug Candidate Penetrates Cell Nuclei Explaining Pleiotropic Mechanisms. MDPI.

        • NAP (davunetide) preferential interaction with dynamic 3-repeat Tau explains differential protection in selected tauopathies. PubMed.

        • Davunetide. ALZFORUM.

        • Davunetide for Progressive Supranuclear Palsy: a multicenter, randomized, double-blind, placebo controlled trial. PMC.

        Sources

        Safety Operating Guide

        Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Handling L-Napamp

        Author: BenchChem Technical Support Team. Date: February 2026

        For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the introduction of a novel compound like L-Napamp represents both immense opportunity and significant risk. As a potent, uncharacterized Active Pharmaceutical Ingredient (API), L-Napamp demands a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to instill a culture of safety that empowers you to work confidently and securely, making this your trusted resource for handling L-Napamp and other potent compounds.

        The L-Napamp Hazard Profile: An Evidence-Based Postulation

        In the absence of a comprehensive Safety Data Sheet (SDS), we must construct a presumptive hazard profile for L-Napamp based on its nomenclature and intended application in drug development. The "Napamp" suffix suggests a potential structural relationship to potent psychoactive compounds, while its role as a developmental drug implies high biological activity. Therefore, until proven otherwise, L-Napamp should be treated as a highly potent compound with the potential for carcinogenicity, mutagenicity, or reproductive toxicity at low doses.[1] The primary routes of exposure to mitigate are inhalation of airborne particulates and dermal absorption.

        The Hierarchy of Controls: A Foundational Safety Principle

        Before delving into PPE, it is crucial to understand that PPE is the last line of defense.[2] The National Institute for Occupational Safety and Health (NIOSH) prioritizes a "hierarchy of controls" that systematically minimizes risk.[3]

        • Elimination/Substitution : The most effective control is to remove the hazard entirely or substitute it with a less hazardous alternative. In the context of L-Napamp, this is not feasible as it is the subject of research.

        • Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard.[4] For L-Napamp, this is the most critical step and includes:

          • Ventilated laminar flow enclosures or fume hoods.[1]

          • Glove boxes or isolators for procedures with high aerosolization potential.[1]

          • Facilities with controlled air pressurization and restricted access.[1]

        • Administrative Controls : These are changes to work practices and procedures.[5] Examples include:

          • Developing a comprehensive Chemical Hygiene Plan.[6]

          • Minimizing the quantity of L-Napamp used in any given experiment.

          • Restricting access to authorized personnel only.

        • Personal Protective Equipment (PPE) : When the above controls cannot eliminate the risk, PPE is essential.

        Selecting the Appropriate PPE for L-Napamp

        A thorough hazard assessment is required to select the appropriate PPE for handling L-Napamp.[7] The following table outlines the recommended PPE, with the rationale for each selection.

        PPE ComponentSpecificationRationale for Handling L-Napamp
        Gloves Double-gloving with powder-free nitrile gloves.[8] The outer glove should be changed every 30 minutes or immediately if contaminated.[9]Nitrile offers good resistance to a range of chemicals and is preferred over latex to prevent allergic reactions.[10] Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.[8]
        Gown Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[8]Protects the skin and personal clothing from contamination. The solid front and tight cuffs prevent airborne particles from reaching the skin.[9]
        Eye/Face Protection ANSI Z87.1-compliant safety goggles and a face shield.[9]Goggles provide protection from splashes, while a face shield offers an additional layer of protection for the entire face, especially during procedures with a higher risk of splashes or aerosol generation.
        Respiratory Protection A NIOSH-approved Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is the industry standard for non-sterile pharmaceutical production.[3] For less hazardous operations, a fit-tested N95 respirator may be considered.[11]Given the high potency and unknown inhalation toxicity of L-Napamp, a PAPR provides a higher level of protection than a standard N95 respirator.[3] It creates positive pressure inside the hood, preventing contaminated air from entering.
        Shoe Covers Disposable, skid-resistant shoe covers.[9]Prevents the tracking of contaminants out of the laboratory.

        Operational Plan: A Step-by-Step Guide to Handling L-Napamp

        This protocol outlines the essential steps for safely handling L-Napamp from receipt to disposal.

        Receiving and Unpacking
        • Personnel : Two trained individuals should be present.

        • PPE : Full PPE as outlined in the table above is required. A respirator is mandatory during unpacking in case of a compromised container.[9]

        • Procedure :

          • Inspect the external packaging for any signs of damage.

          • Move the package to a designated receiving area within a fume hood.

          • Carefully open the outer packaging.

          • Don a second pair of outer gloves.

          • Remove the inner container and inspect it for any breaches.

          • Wipe the exterior of the primary container with a suitable deactivating agent.

          • Place the container in a designated, clearly labeled storage area.

        Weighing and Solution Preparation
        • Engineering Controls : All weighing and solution preparation must be conducted in a ventilated containment enclosure, such as a glove box or powder-containment hood.[1]

        • PPE : Full PPE is mandatory.

        • Procedure :

          • Decontaminate the work surface before and after handling L-Napamp.

          • Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.).

          • Handle the powder with care to minimize aerosol generation.

          • Slowly add the solvent to the solid to avoid splashing.

          • Cap the container securely before removing it from the containment enclosure.

        Experimental Use
        • Engineering Controls : All experimental procedures involving L-Napamp must be performed in a certified chemical fume hood.[5]

        • PPE : Full PPE is required.

        • Procedure :

          • Ensure all necessary equipment and materials are in the fume hood before starting.

          • Keep all containers of L-Napamp capped when not in use.

          • Work with the smallest quantities feasible.

          • Upon completion, decontaminate all surfaces and equipment.

        Disposal Plan: Managing L-Napamp Waste

        All materials contaminated with L-Napamp are considered hazardous pharmaceutical waste and must be disposed of in accordance with EPA regulations.[12][13]

        • Waste Segregation :

          • Sharps : Needles, scalpels, and other sharp objects contaminated with L-Napamp should be placed in a designated sharps container.

          • Solid Waste : Contaminated gloves, gowns, bench paper, and other solid materials must be collected in a clearly labeled, leak-proof hazardous waste container.[12]

          • Liquid Waste : Unused solutions of L-Napamp and contaminated solvents should be collected in a designated, sealed hazardous waste container.

        • Labeling : All waste containers must be labeled with "Hazardous Waste Pharmaceuticals."[12]

        • Disposal :

          • Never dispose of L-Napamp down the drain. The EPA has banned the sewering of hazardous waste pharmaceuticals.[13]

          • Arrange for disposal through your institution's environmental health and safety office. The primary method for destroying hazardous pharmaceutical waste is incineration.

        Emergency Procedures: L-Napamp Spill Management

        In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

        • Spill Kit : A dedicated spill kit for potent compounds should be readily available.[14] It should contain:

          • Appropriate PPE (as listed in the table).

          • Absorbent materials (pads, pillows).[15]

          • Scoops and other tools for cleanup.

          • Hazardous waste bags.

          • A deactivating solution.

        Spill Cleanup Protocol
        • Evacuate and Alert : Immediately alert others in the area and evacuate if necessary.

        • Don PPE : Put on the appropriate PPE, including a respirator.

        • Contain the Spill : Use absorbent materials to surround the spill and prevent it from spreading.

        • Decontaminate :

          • For liquid spills, cover with absorbent pads.

          • For solid spills, gently cover with damp absorbent pads to avoid generating dust.

          • Apply a deactivating solution and allow for the recommended contact time.[16]

        • Clean Up : Collect all contaminated materials using scoops and place them in a hazardous waste bag.

        • Final Decontamination : Wipe the spill area again with the deactivating solution, followed by a neutralizing agent if necessary.[16]

        • Dispose : Seal the waste bag and place it in the hazardous waste container.

        • Report : Report the spill to your supervisor and environmental health and safety office.

        Visualizing the PPE Selection Workflow

        The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling L-Napamp.

        PPE_Selection_Workflow L-Napamp PPE Selection Workflow cluster_assessment Hazard and Task Assessment cluster_controls Control Measures cluster_ppe PPE Selection Start Start: New Task with L-Napamp AssessHazard Assess Hazard: - Potent API (assumed) - Inhalation/Dermal Risk Start->AssessHazard AssessTask Assess Task: - Weighing/Solution Prep - Experimental Use - Spill Cleanup AssessHazard->AssessTask EngControls Engineering Controls Available? (e.g., Fume Hood, Glove Box) AssessTask->EngControls AdminControls Administrative Controls in Place? (e.g., SOP, Training) EngControls->AdminControls Yes FullPPE Full PPE Ensemble Required EngControls->FullPPE No (Do not proceed) BasePPE Base PPE: - Double Nitrile Gloves - Disposable Gown - Goggles & Face Shield - Shoe Covers AdminControls->BasePPE Yes AdminControls->FullPPE No (Training Required) RespProtection Respiratory Protection: - PAPR for high-risk tasks - N95 for low-risk tasks BasePPE->RespProtection RespProtection->FullPPE caption Figure 1: Decision workflow for L-Napamp PPE selection.

        Caption: Figure 1: Decision workflow for L-Napamp PPE selection.

        Conclusion

        The safe handling of potent, uncharacterized compounds like L-Napamp is paramount in the fast-paced world of drug development. By adhering to the principles of the hierarchy of controls, implementing robust operational and disposal plans, and diligently using the appropriate personal protective equipment, we can mitigate the risks associated with these powerful molecules. This guide serves as a foundational document, but it is incumbent upon each organization to conduct its own risk assessments and develop specific standard operating procedures. By fostering a proactive safety culture, we can continue to push the boundaries of science while ensuring the well-being of our most valuable asset: our scientists.

        References

        Sources

        ×

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        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.